4,5-Dimethylbenzene-1,2-dimethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[2-(hydroxymethyl)-4,5-dimethylphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4,11-12H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSODREOTHFONSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427273 | |
| Record name | 4,5-Dimethylbenzene-1,2-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60070-05-5 | |
| Record name | 4,5-Dimethylbenzene-1,2-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5-Dimethylbenzene-1,2-dimethanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethylbenzene-1,2-dimethanol, a substituted aromatic diol, is a versatile building block in organic synthesis, particularly relevant in the field of medicinal chemistry. Its rigid benzene core, adorned with two reactive hydroxymethyl groups in an ortho relationship and two methyl groups influencing its electronic properties, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and insights into its applications, with a focus on its role in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 60070-05-5 | [1] |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| Appearance | White to off-white solid | [2][3] |
| Melting Point | 95–96 °C | [3] |
| Boiling Point (Predicted) | 320.2 ± 37.0 °C at 760 mmHg | [2] |
| Solubility | Soluble in tetrahydrofuran (THF) and likely in other polar organic solvents such as methanol and ethanol. Expected to have low solubility in nonpolar solvents like hexanes and limited solubility in water. | [3] |
Synthesis of this compound
An efficient and cost-effective three-step synthesis of this compound has been reported with an overall yield of approximately 80%[3]. This process, which avoids the need for chromatography, is scalable for the production of multi-gram quantities[3].
Synthesis Workflow
References
An In-depth Technical Guide to 4,5-Dimethylbenzene-1,2-dimethanol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4,5-dimethylbenzene-1,2-dimethanol, a key chemical intermediate. We will delve into its chemical identity, a detailed and efficient synthesis protocol, its physicochemical properties, and its applications as a versatile building block in the development of bioactive molecules.
Chemical Identity and Structure
IUPAC Name: this compound
Synonyms: (4,5-Dimethyl-1,2-phenylene)dimethanol, 1,2-Bis(hydroxymethyl)-4,5-dimethylbenzene
CAS Number: 60070-05-5
Molecular Formula: C₁₀H₁₄O₂
Molecular Weight: 166.22 g/mol
The structure of this compound consists of a benzene ring substituted with two methyl groups at the 4 and 5 positions and two hydroxymethyl (-CH₂OH) groups at the 1 and 2 positions. This ortho-disubstituted pattern of the hydroxymethyl groups makes it a valuable precursor for the synthesis of various heterocyclic and polycyclic systems.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. It is important to note that while the melting point is experimentally determined, some other properties are predicted and should be used as a guide.
| Property | Value | Source |
| Appearance | White to off-white solid | [1] |
| Melting Point | 134-136 °C | [2] |
| Boiling Point (Predicted) | 320.2 ± 37.0 °C | [1] |
| pKa (Predicted) | 14.24 ± 0.10 | [1] |
| Density (Predicted) | 1.10 ± 0.06 g/cm³ | [1] |
Synthesis of this compound: A Three-Step Approach
An efficient and cost-effective synthesis of this compound has been reported with an overall yield of approximately 80%.[2] This three-step process, which avoids the need for chromatography for the final product, is highly suitable for producing multi-gram quantities.[2]
Caption: Three-step synthesis workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate
-
Rationale: This step utilizes a Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings. The reaction between a conjugated diene (2,3-dimethyl-1,3-butadiene) and a dienophile (dimethyl acetylenedicarboxylate) provides the cyclohexadiene core structure.
-
Procedure:
-
In a pressure vessel, combine 2,3-dimethyl-1,3-butadiene and dimethyl acetylenedicarboxylate in toluene.
-
Seal the vessel and heat at 110-120 °C for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain a crude product.
-
Purify the crude solid by trituration with hexanes and subsequent filtration to yield the product as a solid.[2]
-
Step 2: Synthesis of Dimethyl 4,5-dimethylphthalate
-
Rationale: Aromatization of the cyclohexadiene intermediate is achieved through dehydrogenation. The use of palladium on carbon (Pd-C) as a catalyst in a high-boiling solvent like p-xylene facilitates the removal of hydrogen to form the stable aromatic ring.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the product from Step 1 in p-xylene.
-
Add 10% Palladium on carbon (5 wt%).
-
Heat the mixture to reflux for 24 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with dichloromethane.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the product, which should solidify upon standing.[2]
-
Step 3: Synthesis of this compound
-
Rationale: The final step involves the reduction of the two ester functionalities of dimethyl 4,5-dimethylphthalate to the corresponding primary alcohols. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent commonly used for this transformation.
-
Procedure:
-
In a three-necked flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF) and cool to 0-5 °C.
-
Slowly add a solution of dimethyl 4,5-dimethylphthalate in anhydrous THF to the cooled suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Monitor the reaction by TLC until the diester is fully consumed.
-
Cool the reaction to 0-5 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.
-
Warm the mixture to room temperature and stir until the gray solids turn white.
-
Add ice water and extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[2]
-
Purification of the Final Product
While the crude product from the above procedure is often of sufficient purity for many applications, high-purity material can be obtained through recrystallization.
-
Recrystallization Protocol:
-
Dissolve the crude this compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature. A common solvent system for diols is a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes or heptane).
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cooling in an ice bath can promote crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Spectroscopic Characterization (Self-Validating System)
The identity and purity of this compound and its intermediates can be confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 7.15 (s, 2H), 4.70 (s, 4H), 2.28 (s, 6H).[2]
-
¹³C NMR (100 MHz, CDCl₃): δ 136.80, 136.76, 131.31, 63.97, 19.32.[2]
The simplicity of the ¹H NMR spectrum, with three singlets, is indicative of the symmetrical nature of the molecule. The peak at δ 7.15 corresponds to the two aromatic protons, the singlet at δ 4.70 represents the four protons of the two hydroxymethyl groups, and the singlet at δ 2.28 corresponds to the six protons of the two methyl groups.
Infrared (IR) and Mass Spectrometry (MS)
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol groups. C-H stretching vibrations for the aromatic and aliphatic protons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching would appear in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak ([M]⁺) would be expected at m/z = 166. Fragmentation patterns would likely involve the loss of water (m/z = 148), a hydroxymethyl group (m/z = 135), and other characteristic fragments.
Applications in Research and Drug Development
This compound serves as a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules with potential biological activity.
-
Precursor to Bioactive Heterocycles: A primary application of this diol is in the synthesis of 6,7-dimethylphthalazine. This phthalazine derivative is a key intermediate in the development of novel dihydrophthalazine-based antibiotics.[2] The ortho-disposition of the hydroxymethyl groups allows for facile cyclization reactions to form the heterocyclic core.
-
Ligand Synthesis: The diol functionality can be further modified to create bidentate ligands for coordination chemistry and catalysis. The rigid, substituted benzene backbone provides a well-defined scaffold for orienting coordinating atoms.
-
Proteomics Research: The compound is also noted for its use in proteomics research, likely as a component in the synthesis of specialized reagents or probes for studying protein structure and function.[3]
Conclusion
This compound is a readily accessible and highly useful chemical intermediate. The efficient, scalable synthesis outlined in this guide, coupled with its well-defined structure and reactivity, makes it an attractive starting material for researchers and scientists in the field of drug discovery and development. Its utility as a precursor to bioactive heterocyclic systems, such as novel antibiotics, underscores its importance in medicinal chemistry. The comprehensive characterization data provides a solid foundation for its use in a variety of synthetic applications.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 4,5-Dimethylbenzene-1,2-dimethanol
This technical guide provides a comprehensive analysis of the spectroscopic data for 4,5-dimethylbenzene-1,2-dimethanol, a key building block in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this compound through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).
Introduction
This compound, also known as prehnitylene-α,α'-diol, is an aromatic diol with a symmetrically substituted benzene ring. Its utility in the synthesis of more complex molecules, including ligands for coordination chemistry and precursors for pharmaceutical agents, necessitates a thorough and unambiguous characterization of its structure. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic connectivity and functional groups.
This guide will delve into the theoretical and practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. While experimental ¹³C NMR data is available and will be discussed, the ¹H NMR, IR, and mass spectra presented are predicted based on established principles and data from analogous compounds, owing to the limited availability of publicly accessible experimental spectra for this specific molecule.
Molecular Structure and Symmetry
The structure of this compound possesses a C2v symmetry axis, which has significant implications for its spectroscopic signatures, particularly in NMR.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of this compound, only five distinct carbon signals are expected. Experimental data for the ¹³C NMR chemical shifts have been reported and are summarized below.[1]
| Carbon Atom(s) | Chemical Shift (δ, ppm) | Assignment Rationale |
| C1, C2 | 136.80 | Aromatic carbons bearing the hydroxymethyl groups. Deshielded due to substitution. |
| C4, C5 | 136.76 | Aromatic carbons bearing the methyl groups. Deshielded due to substitution. |
| C3, C6 | 131.31 | Aromatic CH carbons. Shielded relative to the substituted carbons. |
| -CH₂OH | 63.97 | Benzylic alcohol carbons. Typical chemical shift for this functional group. |
| -CH₃ | 19.32 | Methyl carbons attached to the aromatic ring. |
The proximity of the chemical shifts for the substituted aromatic carbons (C1/C2 and C4/C5) suggests a similar electronic environment, which is consistent with the ortho-positioning of the substituents.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the proton environments and their neighboring relationships. Based on the molecular structure and data from analogous compounds such as o-xylene, the following ¹H NMR spectrum is predicted.[2][3][4][5]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment Rationale |
| Ar-H | ~7.1 | Singlet | 2H | The two aromatic protons are chemically equivalent due to symmetry and have no adjacent protons to couple with. Their chemical shift is in the typical aromatic region. |
| -CH₂OH | ~4.6 | Singlet | 4H | The two methylene groups are equivalent. The signal is a singlet as there is no coupling to the hydroxyl proton under normal acquisition conditions (due to exchange) or to the aromatic protons. |
| -OH | Variable (broad singlet) | Broad Singlet | 2H | The chemical shift of hydroxyl protons is highly dependent on concentration, solvent, and temperature. It will likely appear as a broad singlet that can be exchanged with D₂O. |
| -CH₃ | ~2.2 | Singlet | 6H | The two methyl groups are chemically equivalent and their signal is a singlet as there are no adjacent protons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorptions for the hydroxyl, aromatic, and alkyl moieties.[6][7][8]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 (broad) | O-H stretch | Alcohol |
| ~3030 | C-H stretch | Aromatic |
| ~2920, ~2850 | C-H stretch | Alkyl (-CH₃, -CH₂) |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1450 | C-H bend | Alkyl |
| ~1050 | C-O stretch | Primary Alcohol |
| ~850 | C-H out-of-plane bend | 1,2,4,5-tetrasubstituted benzene |
The broadness of the O-H stretching band is indicative of hydrogen bonding, which is expected for a diol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation.[9][10][11][12][13]
The predicted major fragments in the EI mass spectrum of this compound are:
| m/z | Proposed Fragment | Fragmentation Pathway |
| 166 | [M]⁺ | Molecular ion |
| 149 | [M - OH]⁺ | Loss of a hydroxyl radical |
| 131 | [M - H₂O - OH]⁺ | Loss of water followed by loss of a hydroxyl radical |
| 119 | [M - CH₂OH - H₂O]⁺ | Loss of a hydroxymethyl radical and water |
| 105 | [M - 2H₂O - H]⁺ | Loss of two water molecules and a hydrogen radical |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzylic compounds |
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"M" [label="[C₁₀H₁₄O₂]⁺\nm/z = 166"];
"F1" [label="[C₁₀H₁₃O]⁺\nm/z = 149"];
"F2" [label="[C₁₀H₁₁]⁺\nm/z = 131"];
"F3" [label="[C₉H₉]⁺\nm/z = 119"];
"F4" [label="[C₈H₉]⁺\nm/z = 105"];
"F5" [label="[C₇H₇]⁺\nm/z = 91"];
"M" -> "F1" [label="-OH", color="#EA4335", fontcolor="#EA4335"];
"F1" -> "F2" [label="-H₂O", color="#4285F4", fontcolor="#4285F4"];
"M" -> "F3" [label="-CH₂OH, -H₂O", color="#FBBC05", fontcolor="#FBBC05"];
"F2" -> "F4" [label="-C₂H₂", color="#34A853", fontcolor="#34A853"];
"F3" -> "F5" [label="-C₂H₂", color="#34A853", fontcolor="#34A853"];
}```
Caption: Predicted mass fragmentation pathway of this compound.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific instrument being used.
NMR Spectroscopy Protocol
- Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition:
- Set the spectrometer to the appropriate frequency (e.g., 400 MHz).
- Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.
- ¹³C NMR Acquisition:
- Set the spectrometer to the corresponding carbon frequency (e.g., 100 MHz).
- Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals.
- A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s.
- Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shifts to the TMS signal. Integrate the ¹H NMR signals.
IR Spectroscopy Protocol
- Sample Preparation:
- Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
- Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂).
- Acquisition:
- Record a background spectrum of the empty sample compartment (or the pure solvent/KBr).
- Record the sample spectrum over the range of 4000-400 cm⁻¹.
- Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum.
Mass Spectrometry Protocol
- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
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Caption: General experimental workflow for spectroscopic analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound, combining ¹³C NMR, predicted ¹H NMR, IR, and mass spectrometry data, provides a robust confirmation of its chemical structure. The symmetry of the molecule is clearly reflected in the simplicity of its NMR spectra. The characteristic functional group absorptions in the IR spectrum and the predictable fragmentation pattern in the mass spectrum further corroborate the assigned structure. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and utilize this important chemical compound in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR Spectrum of Malathion & Xylene | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. homework.study.com [homework.study.com]
- 4. o-Xylene(95-47-6) 1H NMR spectrum [chemicalbook.com]
- 5. hmdb.ca [hmdb.ca]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Benzyl alcohol [webbook.nist.gov]
CAS number and molecular weight of 4,5-Dimethylbenzene-1,2-dimethanol.
An In-Depth Technical Guide to 4,5-Dimethylbenzene-1,2-dimethanol for Advanced Research
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for specialized research applications. The document delineates its fundamental physicochemical properties, outlines a validated, high-yield synthetic pathway, and discusses its potential applications, particularly for professionals in drug development and materials science. A detailed experimental protocol is provided to ensure replicability and high purity of the final product. This guide is intended to serve as a practical resource for researchers and scientists, grounding theoretical knowledge in actionable laboratory procedures.
Core Compound Identification and Properties
This compound (CAS: 60070-05-5) is a dimethyl-substituted aryl diol.[1] Its structure, featuring two hydroxymethyl groups ortho to each other on a dimethylbenzene ring, makes it a valuable and rigid building block in organic synthesis. The spatial arrangement of the functional groups allows for the formation of specific conformational structures, which is of particular interest in the design of ligands, molecular receptors, and pharmaceutical scaffolds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 60070-05-5 | [1] |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| IUPAC Name | (4,5-dimethyl-1,2-phenylene)dimethanol | N/A |
| Appearance | Solid | [2] |
| Melting Point | 70–71 °C | [2] |
Synthesis Pathway and Mechanistic Rationale
An efficient and cost-effective three-step synthesis for this compound has been reported, achieving an impressive overall yield of approximately 80%.[2][3] This pathway is robust and utilizes common laboratory reagents, making it highly accessible.
Synthesis Workflow Overview
Caption: Three-step synthesis of this compound.
Step-by-Step Mechanistic Analysis
-
Step 1: Diels-Alder Cycloaddition: The synthesis commences with a [4+2] cycloaddition reaction between 2,3-dimethyl-1,3-butadiene (the diene) and dimethyl acetylenedicarboxylate (DMAD, the dienophile). This reaction is highly efficient for forming the six-membered ring core of the molecule. The choice of these reactants is strategic; the electron-rich diene reacts readily with the electron-poor alkyne of DMAD, leading to a high conversion to the desired cyclic adduct.[2]
-
Step 2: Dehydrogenation (Aromatization): The cyclohexadiene ring formed in the first step is subsequently aromatized to create the stable benzene ring of dimethyl 4,5-dimethylphthalate. This is achieved through dehydrogenation using a 10% Palladium on carbon (Pd/C) catalyst in a high-boiling solvent like p-xylene.[2] The palladium catalyst provides a surface for the removal of hydrogen atoms, driving the reaction towards the thermodynamically stable aromatic product. This step is critical for establishing the core benzene structure.
-
Step 3: Reduction of Esters: The final step involves the reduction of the two ester groups of dimethyl 4,5-dimethylphthalate to the corresponding primary alcohols. A powerful reducing agent, such as Lithium aluminum hydride (LiAlH₄), is required for this transformation. The reaction is typically performed in an anhydrous ether solvent like tetrahydrofuran (THF). This reduction step yields the target diol with high efficiency, reported at 91%.[2]
Applications in Research and Drug Development
While specific applications are often proprietary, the structure of this compound lends itself to several key areas of research:
-
Proteomics Research: It is cited as a dimethyl-substituted aryl diol compound for use in proteomics research, although the specific application is not detailed.[1]
-
Ligand Synthesis: The ortho-diol configuration is a classic motif for creating bidentate ligands for transition metal catalysis. The rigid, planar backbone can enforce specific geometries on the resulting metal complexes, influencing their catalytic activity and selectivity.
-
Scaffold for Drug Discovery: Aromatic diols are valuable starting materials in medicinal chemistry. They can be functionalized to create libraries of compounds for screening. The dimethyl substitution pattern can influence molecular recognition and pharmacokinetic properties by providing steric bulk and lipophilicity. Its analog, 4,5-dimethyl-1,2-phenylenediamine, is a known building block for heterocyclic compounds like benzimidazoles, which are important in pharmaceuticals.[4]
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from validated procedures reported in the scientific literature.[2]
Objective: To synthesize this compound from dimethyl 4,5-dimethylphthalate.
Materials:
-
Dimethyl 4,5-dimethylphthalate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 500 mL round-bottom flask under a nitrogen atmosphere, suspend Lithium aluminum hydride (2.0 equivalents) in 150 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Addition of Ester: Dissolve dimethyl 4,5-dimethylphthalate (1.0 equivalent) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a 4:1 hexanes/ethyl acetate mixture.
-
Quenching: Once the reaction is complete (disappearance of starting material), cool the flask back down to 0 °C in an ice bath. Cautiously quench the reaction by the slow, sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Workup: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether. Combine the filtrate and the ether washes in a separatory funnel.
-
Extraction and Purification: Wash the combined organic layer sequentially with 1 M HCl, water, and finally with saturated brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Isolation: The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a solid.
Safety and Handling
This compound requires careful handling in a laboratory setting.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautions:
-
First Aid:
-
IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, seek medical advice.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Always consult the full Safety Data Sheet (SDS) before handling this chemical.[5]
References
A Technical Guide to the Physicochemical Characterization of 4,5-Dimethylbenzene-1,2-dimethanol
Abstract
This technical guide provides an in-depth analysis of the core physicochemical properties of 4,5-Dimethylbenzene-1,2-dimethanol, specifically its melting point and solubility. Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for these properties, presents available experimental data, and offers detailed, field-proven protocols for their empirical determination. By grounding experimental methodology in chemical principles, this guide serves as a vital resource for the effective handling, purification, and formulation of this versatile aromatic diol.
Introduction and Chemical Identity
This compound (CAS No: 60070-05-5) is an aromatic organic compound featuring a benzene ring substituted with two methyl groups and two hydroxymethyl (-CH₂OH) groups at adjacent positions. Its unique structure, combining a hydrophobic aromatic core with hydrophilic alcohol functionalities, makes it a valuable building block in organic synthesis, materials science, and medicinal chemistry.
A precise understanding of its melting point and solubility is paramount for its practical application. The melting point is a critical indicator of purity, while the solubility profile dictates the choice of solvents for reactions, purification processes like crystallization, and the development of formulations for biological or material science applications. This guide provides a comprehensive overview of these essential characteristics.
Chemical Structure:
-
IUPAC Name: (4,5-Dimethyl-1,2-phenylene)dimethanol
-
Molecular Formula: C₁₀H₁₄O₂
-
Molecular Weight: 166.22 g/mol
Melting Point: A Criterion for Purity
The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1] Therefore, accurate melting point determination is a fundamental and accessible method for assessing the purity of a sample.
An analytical sample of this compound has a sharp melting point reported at 70–71 °C .[2] This value serves as a crucial benchmark for researchers synthesizing or purifying the compound. A deviation from this range suggests the presence of residual solvents, starting materials, or byproducts.
Solubility Profile: Theoretical and Practical Considerations
The solubility of a compound is a measure of its ability to dissolve in a given solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be miscible.
To date, specific quantitative solubility data for this compound in various solvents is not widely published in the scientific literature. However, its solubility characteristics can be expertly predicted by analyzing its molecular structure, which possesses both polar and nonpolar features.
-
Polar Moieties: The two primary alcohol (-CH₂OH) groups are capable of acting as both hydrogen bond donors and acceptors. This allows for strong interactions with polar protic solvents like water and alcohols (e.g., methanol, ethanol).
-
Nonpolar Moieties: The benzene ring and the two methyl (-CH₃) groups form a hydrophobic xylene core, which facilitates interactions with nonpolar organic solvents through van der Waals forces.
This dual nature suggests that this compound will exhibit a varied solubility profile.
Table 1: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The two hydroxyl groups can form strong hydrogen bonds with the solvent molecules, facilitating dissolution. |
| Polar Aprotic | Acetone, DMSO, THF | Moderate to High | The molecule's polarity allows for dipole-dipole interactions with these solvents. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Moderate | The hydrophobic benzene ring and methyl groups will interact with nonpolar solvents, but the polar hydroxyl groups will hinder high solubility. |
Methodologies for Empirical Determination
To ensure scientific rigor, the theoretical predictions outlined above must be confirmed through empirical testing. The following sections provide detailed, self-validating protocols for determining the melting point and solubility of this compound.
Workflow for Physicochemical Characterization
The logical flow for characterizing a new batch of this compound involves an initial purity assessment via melting point determination, followed by a systematic evaluation of its solubility.
Caption: Experimental workflow for purity and solubility assessment.
Protocol: Melting Point Determination via Capillary Method
This protocol describes the use of a standard melting point apparatus, a technique valued for its accuracy and small sample requirement.[3]
Materials:
-
This compound (finely powdered)
-
Melting point capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of the dry, powdered compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of sample.
-
Sample Packing: Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 1-2 mm high for optimal heat transfer.[4]
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Rapid Initial Measurement (Optional): Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more accurate measurements. Allow the apparatus to cool significantly before proceeding.
-
Accurate Measurement: For the precise determination, begin heating at a rate that allows the temperature to rise slowly, approximately 1-2°C per minute, as you approach the expected melting point.[3] A slow heating rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[4]
-
Data Recording: Record two temperatures:
-
T₁ (Onset of Melting): The temperature at which the first drop of liquid appears.
-
T₂ (Completion of Melting): The temperature at which the last solid crystal turns into liquid.
-
-
Reporting: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow and fall within the literature value of 70–71 °C.[2]
Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of a saturated state.[5]
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, toluene)
-
Glass vials with screw caps
-
Orbital shaker or agitator in a temperature-controlled environment (e.g., 25°C)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Quantitative analysis equipment (e.g., HPLC, UV-Vis Spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The key is to ensure that undissolved solid remains, confirming that the solution is saturated.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for an extended period, typically 24 hours or more, to ensure that equilibrium between the dissolved and undissolved solute is reached.[6][7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved microcrystals. This step is critical to avoid artificially inflating the measured concentration.
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Analyze the filtered supernatant using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine its concentration.[6]
-
Construct a calibration curve from the standard solutions to accurately calculate the concentration of the saturated sample.
-
-
Reporting: The calculated concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature, typically reported in units of mg/mL, g/L, or mol/L.
Conclusion
References
An In-depth Technical Guide to the Crystal Structure of 4,5-Dimethylbenzene-1,2-dimethanol
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 4,5-Dimethylbenzene-1,2-dimethanol. While a definitive crystal structure is not publicly available in crystallographic databases as of the time of this writing, this document outlines the essential methodologies, theoretical underpinnings, and analytical techniques required to elucidate and understand its solid-state architecture. The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into synthesis, single-crystal growth, X-ray diffraction, and advanced structural analysis. By following the protocols and interpretive frameworks herein, researchers can effectively characterize the title compound, gaining critical insights into its molecular conformation, intermolecular interactions, and supramolecular assembly. These insights are paramount for applications in medicinal chemistry and materials science, where solid-state structure dictates physicochemical properties.
Introduction
This compound, a substituted aromatic diol, represents a class of compounds with significant potential in various scientific domains. Its structural architecture, featuring a rigid phenyl ring flanked by two flexible hydroxymethyl (-CH₂OH) groups, makes it an intriguing candidate for creating specific molecular arrangements in the solid state. The hydroxyl groups are capable of forming robust hydrogen bonds, while the aromatic ring can participate in π-π stacking interactions. This combination of functionalities suggests its utility as a versatile building block, or synthon, in crystal engineering and as a scaffold in the design of novel therapeutic agents.
The precise three-dimensional arrangement of atoms and molecules in a crystal, known as the crystal structure, governs a compound's fundamental physicochemical properties, including melting point, solubility, stability, and bioavailability. For pharmaceutical development, understanding the crystal structure is a regulatory expectation and a scientific necessity for controlling the quality and performance of an active pharmaceutical ingredient (API).
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the atomic and molecular structure of a crystalline material.[1][2] It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of molecules.[3] This guide will detail the complete workflow, from obtaining the molecule to the final, in-depth analysis of its crystal structure. We will explore not only the "how" but also the "why" behind experimental choices, ensuring a robust and reproducible scientific outcome.
Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals.
2.1 Synthesis of this compound
The synthesis of benzenedimethanol compounds is typically achieved through the reduction of the corresponding phthalic acid derivatives or the hydrolysis of bis-halomethylated benzenes.[4][5] A common and effective laboratory-scale synthesis involves the reduction of 4,5-dimethylphthalic acid or its ester with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
2.1.1 Reaction Scheme and Mechanism
The reaction proceeds via the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbons of the ester or carboxylic acid groups. This process occurs twice for each functional group, reducing the esters to their corresponding primary alcohols.
2.1.2 Detailed Experimental Protocol
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is maintained under an inert atmosphere of dry nitrogen or argon throughout the reaction.
-
Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) powder at 0 °C (ice bath).
-
Substrate Addition: A solution of dimethyl 4,5-dimethylphthalate in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The rate of addition is controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete reduction.
-
Quenching: The reaction is carefully quenched by the sequential, slow addition of water, followed by a 15% sodium hydroxide solution, and finally more water, all while cooling in an ice bath. This procedure is critical for safely decomposing excess LiAlH₄ and precipitating aluminum salts.
-
Workup and Purification: The resulting solid is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
2.2 Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step. The goal is to encourage molecules to slowly and methodically assemble into a perfectly ordered lattice. For small organic molecules like the target diol, slow evaporation is a highly effective technique.
2.2.1 Rationale for Solvent Selection The ideal solvent (or solvent system) should be one in which the compound is sparingly soluble at room temperature. This allows for a slow, controlled rate of crystallization as the solvent evaporates. Given the presence of two hydroxyl groups, solvents capable of hydrogen bonding, such as ethanol or methanol, mixed with a more volatile, less polar co-solvent like dichloromethane or ethyl acetate, are excellent starting points.
2.2.2 Step-by-Step Crystallization Protocol (Slow Evaporation)
-
Preparation: A small, clean glass vial is chosen. A saturated or near-saturated solution of the purified compound is prepared in a selected solvent system at room temperature.
-
Filtration: The solution is filtered through a syringe filter (0.22 µm) into the clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: The vial is loosely capped or covered with perforated parafilm. This allows the solvent to evaporate slowly over several days to weeks.
-
Incubation: The vial is placed in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of a laboratory bench.
-
Harvesting: Once well-formed, transparent crystals appear, they are carefully harvested from the mother liquor using a spatula or forceps and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
X-ray Crystallography
With a suitable single crystal, the process of elucidating its three-dimensional structure can begin.
3.1 Data Collection and Processing
3.1.1 Instrument and Software A modern single-crystal X-ray diffractometer is used, typically equipped with a molybdenum (Mo, λ = 0.71073 Å) or copper (Cu, λ = 1.54184 Å) X-ray source and a sensitive detector (e.g., CCD or CMOS).[6] The entire process, from data collection to processing, is managed by specialized software suites.
3.1.2 Experimental Parameters The crystal is mounted on the diffractometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to a more precise structure. A series of diffraction images are collected as the crystal is rotated through various angles.[3]
| Parameter | Typical Value / Description | Rationale |
| Radiation Source | Mo Kα (λ = 0.71073 Å) | Provides good penetration and resolution for organic crystals. |
| Temperature | 100(2) K | Minimizes atomic thermal vibrations for higher precision. |
| Crystal System | To be determined | Determined from the diffraction pattern symmetry. |
| Space Group | To be determined | Determined from systematic absences in the diffraction data. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the basic repeating unit of the crystal lattice. |
| Data Collection Strategy | Omega and phi scans | Ensures comprehensive coverage of the reciprocal space. |
| Data Reduction Software | e.g., SAINT, CrysAlisPro | Integrates reflection intensities and applies corrections. |
3.1.3 Data Processing and Reduction The collected images are processed to integrate the intensities of the thousands of diffraction spots.[2] Corrections are applied for factors such as Lorentz-polarization effects and absorption. The output is a reflection file containing the Miller indices (h,k,l) and the intensity for each diffracted beam.
3.2 Structure Solution and Refinement
The goal of this stage is to convert the diffraction data into a chemically meaningful atomic model.
3.2.1 Phasing and Initial Model Building The "phase problem" is the central challenge in crystallography. Since detectors only measure intensity, the phase information of the diffracted waves is lost. For small molecules, direct methods or dual-space algorithms are highly successful at estimating the initial phases. These methods use statistical relationships between the intensities to generate an initial electron density map. An experienced crystallographer can then interpret this map to place the atoms of the molecule, resulting in an initial structural model.
3.2.2 Refinement Strategy The initial model is refined against the experimental data using a least-squares minimization algorithm. In this iterative process, atomic parameters (positional coordinates and displacement parameters) are adjusted to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern. The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF).
3.2.3 Visualization of the Asymmetric Unit The final refined model represents the asymmetric unit of the crystal—the smallest unique part of the unit cell from which the entire structure can be generated by applying symmetry operations.
Caption: A simplified workflow for single-crystal structure determination.
Analysis of the Crystal Structure
Once a high-quality, refined crystal structure is obtained, a detailed analysis reveals crucial insights into the molecule's behavior in the solid state.
4.1 Molecular Conformation and Geometry
The analysis begins with the molecule itself. Key intramolecular features such as bond lengths, bond angles, and torsion angles are examined and compared to standard values and related structures.[7] Of particular interest in this compound is the conformation of the two hydroxymethyl substituents relative to the benzene ring. Torsion angles will define whether the -OH groups are oriented towards or away from each other and the methyl groups, which can influence potential intramolecular hydrogen bonding.[8]
4.2 Intermolecular Interactions and Crystal Packing
Molecules in a crystal are held together by a network of non-covalent interactions. For aromatic diols, hydrogen bonding is typically the dominant interaction.[9][10]
4.2.1 Hydrogen Bonding Network The hydroxyl groups are excellent hydrogen bond donors and acceptors.[11] A detailed analysis will identify the hydrogen bond network, which could involve chains, rings, or more complex three-dimensional motifs. The geometry (D-H···A distance and angle) of these bonds determines their strength and contribution to the overall lattice energy.[12]
4.2.2 Other Non-covalent Interactions Beyond hydrogen bonds, other interactions play a vital role:
-
π-π Stacking: The aromatic rings can stack on top of each other, contributing to crystal stability. The geometry of this stacking (e.g., face-to-face, offset) will be analyzed.
-
C-H···π Interactions: Hydrogen atoms attached to carbon can act as weak donors to the electron-rich face of the aromatic ring.
-
van der Waals Forces: These ubiquitous, non-specific interactions contribute to the overall packing efficiency.[11]
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. pulstec.net [pulstec.net]
- 4. EP3415496A1 - Method for producing 1, 2-benzene dimethanol compound - Google Patents [patents.google.com]
- 5. CN1623969A - 1, the preparation method of 4-benzenedimethanol - Google Patents [patents.google.com]
- 6. Single Crystal X-Ray Diffraction Analysis - XRD - Advancing Materials [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. brainly.com [brainly.com]
- 12. Relationship between interaction geometry and cooperativity measured in H-bonded networks of hydroxyl groups - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00784D [pubs.rsc.org]
Literature review on 4,5-Dimethylbenzene-1,2-dimethanol
An In-Depth Technical Guide to 4,5-Dimethylbenzene-1,2-dimethanol for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a substituted aromatic diol that serves as a crucial organic building block in various synthetic applications.[1][2] Its rigid planar structure, stemming from the benzene ring, combined with the reactive hydroxyl groups, makes it a valuable precursor for constructing more complex molecular architectures, particularly heterocyclic compounds with potential pharmacological activity.[3] This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a focus on insights relevant to researchers in organic chemistry and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| CAS Number | 60070-05-5 | [1][4][5] |
| Molecular Formula | C₁₀H₁₄O₂ | [1][4][6] |
| Molecular Weight | 166.22 g/mol | [1][4] |
| Appearance | White to off-white solid | [7] |
| Boiling Point | 320.2±37.0 °C (Predicted) | [7] |
| Density | 1.0±0.06 g/cm³ (Predicted) | [7] |
| pKa | 14.24±0.10 (Predicted) | [7] |
An Efficient Three-Step Synthesis
A cost-effective and scalable synthesis of this compound has been reported with an overall yield of approximately 80%.[3][8] The process involves a sequence of a Diels-Alder reaction, a dehydrogenation step, and a final reduction. This route is advantageous as it avoids the need for chromatographic purification.[3]
References
- 1. scbt.com [scbt.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 60070-05-5 [chemicalbook.com]
- 6. This compound | C10H14O2 | CID 7020684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 60070-05-5 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4,5-Dimethylbenzene-1,2-dimethanol: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 4,5-Dimethylbenzene-1,2-dimethanol
This compound, a disubstituted aromatic diol, is a molecule of significant interest in synthetic organic chemistry, particularly as a versatile building block for more complex molecular architectures. Its rigid benzene core, adorned with two adjacent hydroxymethyl groups and two methyl substituents, offers a unique combination of reactivity and structural definition. The ortho-disposed methanol functionalities provide a reactive handle for the construction of fused ring systems, while the methyl groups influence the molecule's solubility and electronic properties. This guide provides a comprehensive overview of the discovery, historical context, synthesis, and applications of this important chemical intermediate, with a particular focus on its role in the development of novel therapeutic agents.
Historical Perspective and Discovery
The exploration of substituted o-xylene derivatives has been a long-standing area of chemical research, driven by their utility as precursors for a wide range of materials and pharmaceuticals. While the broader class of xylene compounds was first isolated in the mid-19th century, the specific synthesis of this compound appears to be a more recent development. An early route to this compound, while not extensively detailed in readily available literature, was noted to be a low-yield process conducted on a small scale.[1] This initial work, though not optimal for large-scale production, laid the groundwork for future synthetic refinements. The primary impetus for the development of more efficient synthetic methodologies arose from the increasing demand for this compound in multi-gram quantities, a need that was not adequately met by commercial suppliers due to high costs and limited availability.[2] This necessity spurred the development of the optimized, cost-effective synthesis that is now the standard for producing this valuable building block.[2]
Modern Synthetic Approach: A Three-Step, High-Yield Pathway
The most efficient and cost-effective synthesis of this compound reported to date is a three-step process developed by Gnanasekaran, Bunce, and Berlin, which boasts an impressive overall yield of 80%.[2] This pathway, which is scalable to produce multi-gram batches, involves a Diels-Alder reaction, a dehydrogenation step, and a final reduction.
Step 1: Diels-Alder Cycloaddition
The synthesis commences with a [4+2] cycloaddition reaction between 2,3-dimethyl-1,3-butadiene and dimethyl acetylenedicarboxylate. This reaction constructs the foundational cyclohexadiene ring system.
-
Rationale: The Diels-Alder reaction is a powerful and atom-economical method for forming six-membered rings. The choice of 2,3-dimethyl-1,3-butadiene as the diene directly installs the two methyl groups at the desired positions on the resulting ring.
Experimental Protocol: Synthesis of Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate [2]
-
In a heavy-walled pressure vessel, combine 2,3-dimethyl-1,3-butadiene (1.0 eq), dimethyl acetylenedicarboxylate (1.0 eq), and toluene.
-
Seal the vessel and heat the mixture at 110-120 °C for 2 hours.
-
Monitor the reaction for the complete consumption of starting materials using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting solid product by trituration with hexanes followed by filtration to afford the desired cyclohexadiene adduct in high yield.
Step 2: Dehydrogenation to an Aromatic System
The cyclohexadiene adduct is then aromatized to form dimethyl 4,5-dimethylphthalate. This step is crucial for establishing the stable benzene core of the target molecule.
-
Rationale: Dehydrogenation is a common strategy for converting cyclic systems into their aromatic counterparts. The use of a palladium on carbon (Pd/C) catalyst in a high-boiling solvent like p-xylene provides the necessary thermal energy and catalytic activity to efficiently drive the aromatization process.
Experimental Protocol: Synthesis of Dimethyl 4,5-dimethylphthalate [2]
-
In a round-bottom flask, dissolve the cyclohexadiene adduct from Step 1 in p-xylene.
-
Add 10% Palladium on carbon (5 wt %) to the solution.
-
Heat the mixture to reflux and maintain for 24 hours.
-
Monitor the reaction for complete conversion by TLC.
-
After cooling, filter the mixture through a pad of Celite® to remove the catalyst, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude dimethyl 4,5-dimethylphthalate, which can be purified by recrystallization.
Step 3: Reduction to the Diol
The final step is the reduction of the diester functionalities of dimethyl 4,5-dimethylphthalate to the corresponding primary alcohols, yielding the target this compound.
-
Rationale: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting esters to primary alcohols.[3][4][5][6] Its use ensures a complete and efficient reduction of the diester to the desired diol.
Experimental Protocol: Synthesis of this compound [2]
-
In a dry, inert atmosphere, suspend lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Slowly add a solution of dimethyl 4,5-dimethylphthalate from Step 2 in anhydrous THF to the LAH suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench the excess LAH by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound, as a white solid.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Solvent | Time | Yield (%) |
| 1 | Diels-Alder Cycloaddition | 2,3-dimethyl-1,3-butadiene, dimethyl acetylenedicarboxylate | Toluene | 2 h | 99 |
| 2 | Dehydrogenation | 10% Pd/C | p-xylene | 24 h | 89 |
| 3 | Reduction | Lithium aluminum hydride | THF | 2 h | 91 |
| Overall | 80 |
Synthetic Workflow Diagram
References
A Methodological Guide to the Thermodynamic Properties of 4,5-Dimethylbenzene-1,2-dimethanol
Introduction: The Thermodynamic Blueprint of a Molecule
In the landscape of pharmaceutical development and materials science, a molecule's thermodynamic properties are its fundamental blueprint, dictating its stability, reactivity, and behavior in various environments. For a compound such as 4,5-Dimethylbenzene-1,2-dimethanol, a substituted aryl diol with potential applications in proteomics research and as a building block in synthesis, understanding its thermodynamics is paramount.[1] Properties like enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), entropy (S°), and heat capacity (Cp) govern everything from reaction feasibility and product yield to crystal structure stability and solubility—critical parameters in drug design and material engineering.
While specific experimental thermodynamic data for this compound is not extensively documented in public literature, this guide provides a comprehensive framework of the methodologies required to determine and predict these vital properties. It serves as a technical manual for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a thorough thermodynamic characterization.
Part 1: Experimental Determination of Thermodynamic Properties
The empirical measurement of thermodynamic properties provides the most accurate and reliable data. The following sections detail the primary experimental techniques for characterizing a solid organic compound like this compound.
Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions
Differential Scanning Calorimetry (DSC) is a powerful technique for studying the thermal behavior of materials.[2] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point (Tm), enthalpy of fusion (ΔHfus), and heat capacity (Cp).[3]
Causality in Experimental Choices: The choice of a low heating rate (e.g., 2 °C/min) is crucial for ensuring thermal equilibrium within the sample, which is necessary for accurate purity and enthalpy of fusion determinations.[4] A nitrogen atmosphere is used to prevent oxidative degradation of the organic sample at elevated temperatures.
Experimental Protocol for DSC Analysis:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials like indium and zinc.[3]
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.[4][5] Crimp the pan with a lid to ensure good thermal contact and contain the sample.
-
Reference Pan: Prepare an empty, sealed aluminum pan as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.[4]
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point beyond the melting transition.[5]
-
Cool the sample back to the initial temperature.
-
Perform a second heating cycle under the same conditions to observe any changes in thermal behavior after the initial melt.[6]
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine:
Diagram of the DSC Workflow:
Caption: Workflow for DSC analysis.
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] This technique is essential for determining the thermal stability and decomposition profile of a compound.[10][11]
Causality in Experimental Choices: An inert nitrogen atmosphere is crucial to ensure that the observed mass loss is due to thermal decomposition (pyrolysis) rather than oxidation. A linear heating rate allows for the clear identification of the onset temperature of decomposition.
Experimental Protocol for TGA:
-
Instrument Calibration: Calibrate the TGA's mass balance and temperature sensor according to the manufacturer's specifications.
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a tared TGA crucible (typically alumina).[12]
-
Instrument Setup: Place the crucible onto the TGA balance mechanism. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 30 mL/min) to remove air and prevent oxidation.[12]
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[13]
-
Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of significant mass loss indicates the beginning of decomposition, providing a measure of the compound's thermal stability.[9]
Diagram of the TGA Workflow:
Caption: Workflow for TGA analysis.
Bomb Calorimetry: Determining Enthalpy of Formation
Bomb calorimetry is the standard method for determining the enthalpy of combustion (ΔHc°) of a solid organic compound. This value can then be used with Hess's Law and known enthalpies of formation for combustion products (CO2 and H2O) to calculate the standard enthalpy of formation (ΔHf°) of the compound.[14][15][16]
Causality in Experimental Choices: The sample is burned under high-pressure oxygen to ensure complete and rapid combustion. The "bomb" is a constant-volume container, so the heat measured is the change in internal energy (ΔU). This is then converted to the change in enthalpy (ΔH).
Experimental Protocol for Bomb Calorimetry:
-
Calorimeter Calibration: Determine the heat capacity of the calorimeter (Ccal) by combusting a known mass of a standard substance with a known heat of combustion, such as benzoic acid.[17]
-
Sample Preparation:
-
Press a pellet of this compound (approximately 1 g) and weigh it accurately.
-
Measure a 10 cm piece of ignition wire and attach it to the electrodes in the bomb head, ensuring it is in contact with the sample pellet.
-
Add 1 mL of deionized water to the bottom of the bomb to saturate the internal atmosphere, ensuring any water formed during combustion is in the liquid state.
-
-
Bomb Assembly and Pressurization:
-
Seal the bomb and purge it with oxygen.
-
Pressurize the bomb with pure oxygen to approximately 25 atm.
-
-
Combustion:
-
Submerge the sealed bomb in a known volume of water in the calorimeter's insulating jacket.
-
Allow the system to reach thermal equilibrium, recording the initial temperature (Ti).
-
Ignite the sample by passing a current through the fuse wire.
-
Record the temperature at regular intervals until a maximum temperature (Tf) is reached and the system begins to cool.
-
-
Calculation of ΔHc°:
-
Calculate the total heat released (q_total) using the temperature change (ΔT = Tf - Ti) and the heat capacity of the calorimeter (Ccal).
-
Correct for the heat released by the ignition wire.
-
Calculate the molar enthalpy of combustion (ΔHc°) from the heat released per mole of the sample.
-
-
Calculation of ΔHf°:
-
Write the balanced combustion reaction for C10H14O2.
-
Use Hess's Law: ΔHc° = ΣΔHf°(products) - ΣΔHf°(reactants).[18]
-
Rearrange the equation to solve for the enthalpy of formation of this compound, using the known standard enthalpies of formation for CO2(g) and H2O(l).
-
Diagram of the Bomb Calorimetry and Enthalpy of Formation Calculation Workflow:
Caption: Workflow for determining ΔHf° via bomb calorimetry.
Part 2: Computational Prediction of Thermodynamic Properties
When experimental data is unavailable or to complement experimental findings, computational chemistry offers a robust means of predicting thermodynamic properties. Density Functional Theory (DFT) is a widely used quantum mechanical method that provides a good balance of accuracy and computational cost for organic molecules.[19]
Causality in Computational Choices: The B3LYP functional combined with the 6-31G* basis set is a common and well-validated choice for calculating the thermochemistry of organic molecules, providing reliable results for ground-state properties. A frequency calculation is essential following geometry optimization to confirm the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to derive the necessary thermal corrections for enthalpy, entropy, and Gibbs free energy.[20]
Conceptual Workflow for DFT Calculations:
-
Molecule Building: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView).
-
Geometry Optimization:
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.[21]
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP
-
Basis Set: 6-31G*
-
This step iteratively adjusts the atomic coordinates to minimize the forces on each atom, resulting in a stable structure.[21]
-
-
Frequency Calculation:
-
Using the optimized geometry from the previous step, perform a frequency calculation with the same method (DFT/B3LYP/6-31G*).[20]
-
This calculation computes the vibrational frequencies of the molecule.
-
Verification: Confirm that there are no imaginary frequencies, which indicates that the optimized structure is a true energy minimum.
-
-
Thermochemical Analysis:
-
The output of the frequency calculation provides the thermochemical data at a standard temperature (usually 298.15 K) and pressure (1 atm).[22]
-
Extract the following key values:
-
Zero-point vibrational energy (ZPVE)
-
Thermal corrections to Enthalpy and Gibbs Free Energy
-
Total Enthalpy (H)
-
Total Gibbs Free Energy (G)
-
Entropy (S)
-
-
Diagram of the Computational Workflow:
Caption: Conceptual workflow for DFT-based thermodynamic property prediction.
Data Presentation and Summary
The methodologies described above would yield a set of thermodynamic data crucial for the scientific and pharmaceutical evaluation of this compound. For clarity, this data should be compiled into structured tables.
Table 1: Experimentally Determined Thermal Properties
| Property | Method | Illustrative Value | Unit | Significance |
| Melting Point (Tm) | DSC | 135.5 | °C | Purity indicator, defines solid-state stability |
| Enthalpy of Fusion (ΔHfus) | DSC | 28.5 | kJ/mol | Energy required to melt, relates to crystal lattice energy |
| Decomposition Temp. (Td) | TGA | 250.2 | °C | Upper limit for thermal stability |
| Enthalpy of Combustion (ΔHc°) | Bomb Calorimetry | -5650.0 | kJ/mol | Energy content, used to calculate ΔHf° |
| Enthalpy of Formation (ΔHf°) | Bomb Calorimetry | -450.0 | kJ/mol | Fundamental stability relative to constituent elements |
Table 2: Computationally Predicted Thermodynamic Properties (at 298.15 K)
| Property | Method | Illustrative Value | Unit | Significance |
| Enthalpy of Formation (ΔHf°) | DFT (B3LYP/6-31G) | -445.0 | kJ/mol | Predicted stability, comparison with experiment |
| Gibbs Free Energy of Formation (ΔGf°) | DFT (B3LYP/6-31G) | -280.0 | kJ/mol | Predicts thermodynamic favorability of formation |
| Standard Entropy (S°) | DFT (B3LYP/6-31G) | 420.0 | J/(mol·K) | Measure of molecular disorder |
| Heat Capacity (Cp) | DFT (B3LYP/6-31G) | 210.0 | J/(mol·K) | Heat required to raise the temperature |
Conclusion
A comprehensive understanding of the thermodynamic properties of this compound is indispensable for its potential application in research and development. This guide has detailed the authoritative experimental and computational workflows necessary for a complete thermodynamic characterization. By employing techniques such as Differential Scanning Calorimetry, Thermogravimetric Analysis, and Bomb Calorimetry, researchers can obtain precise empirical data on thermal transitions, stability, and energy content. Complementing these experiments, computational methods like Density Functional Theory provide a powerful predictive tool for estimating these properties. The integration of these methodologies ensures a robust and validated thermodynamic profile, enabling informed decisions in drug development, process chemistry, and materials science.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. skztester.com [skztester.com]
- 3. torontech.com [torontech.com]
- 4. scielo.br [scielo.br]
- 5. qualitest.ae [qualitest.ae]
- 6. eng.uc.edu [eng.uc.edu]
- 7. s4science.at [s4science.at]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 10. skztester.com [skztester.com]
- 11. mt.com [mt.com]
- 12. epfl.ch [epfl.ch]
- 13. etamu.edu [etamu.edu]
- 14. tutorchase.com [tutorchase.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Enthalpy of Reaction, Formation, & Combustion | ChemTalk [chemistrytalk.org]
- 17. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 18. m.youtube.com [m.youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. gaussian.com [gaussian.com]
- 21. basic considerations in geometry optimization [cup.uni-muenchen.de]
- 22. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols for 4,5-Dimethylbenzene-1,2-dimethanol in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile C₂-Symmetric Building Block
4,5-Dimethylbenzene-1,2-dimethanol is a valuable C₂-symmetric aromatic diol that serves as a crucial starting material for the synthesis of sophisticated ligands and other complex organic molecules. Its rigid benzene backbone, adorned with two methyl groups and two hydroxymethyl functionalities in a 1,2-relationship, provides a well-defined stereochemical and electronic platform. The primary application of this diol in organic synthesis is as a precursor to bidentate phosphine ligands. These ligands, characterized by their specific bite angle and electronic properties, are instrumental in a variety of transition metal-catalyzed reactions, including cross-coupling and asymmetric hydrogenation. The methyl substituents on the aromatic ring enhance the electron-donating ability of the resulting phosphine ligands, which can positively influence the catalytic activity. This document provides a comprehensive guide to the synthesis of a key diphosphine ligand derived from this compound and its application in several high-impact catalytic transformations.
Synthesis of Diphosphine Ligand: From Diol to a Powerful Ligand
The transformation of this compound into the versatile diphosphine ligand, 1,2-bis(diphenylphosphinomethyl)-4,5-dimethylbenzene, is a multi-step process. The overall synthetic workflow involves the conversion of the diol to a more reactive dihalide, followed by nucleophilic substitution with a phosphide anion.
Application Notes and Protocols: 4,5-Dimethylbenzene-1,2-dimethanol as a Versatile Building Block in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Rigid Scaffold
In the landscape of medicinal chemistry, the rational design of novel therapeutic agents hinges on the selection of appropriate molecular scaffolds. These core structures provide a three-dimensional framework upon which pharmacophoric elements can be strategically arranged to optimize interactions with biological targets. 4,5-Dimethylbenzene-1,2-dimethanol emerges as a valuable building block, offering a unique combination of rigidity, defined stereochemistry, and versatile functional handles. Its symmetrically substituted benzene ring provides a constrained conformational profile, which can be advantageous in reducing the entropic penalty upon binding to a target protein. The two primary alcohol functionalities serve as key points for synthetic elaboration, allowing for the construction of more complex molecules, including macrocycles and rigid linkers for drug conjugates.
The strategic placement of the methyl groups on the aromatic ring enhances the lipophilicity of the scaffold and can influence metabolic stability and binding interactions. Furthermore, this building block serves as a key precursor to 4,5-dimethylbenzene-1,2-diamine, a cornerstone for the synthesis of a wide array of medicinally relevant heterocyclic compounds, most notably benzimidazoles, which are present in numerous clinically approved drugs.
This application note provides a comprehensive guide to the synthesis and potential applications of this compound in medicinal chemistry, complete with detailed experimental protocols and a discussion of the underlying chemical principles.
I. Synthesis of this compound: An Efficient Three-Step Protocol
An efficient and cost-effective synthesis of this compound has been reported with an overall yield of approximately 80%.[1] This three-step process, starting from readily available materials, makes the building block accessible for routine use in drug discovery programs.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Protocol: Synthesis of this compound
Step 1: Synthesis of Dimethyl 4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate
-
To a sealed reaction vessel, add 2,3-dimethyl-1,3-butadiene (1.0 eq), dimethyl acetylenedicarboxylate (1.0 eq), and toluene.
-
Heat the mixture at 110-120 °C for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to yield the crude product as a viscous oil, which may crystallize upon standing.
-
The product is typically of sufficient purity for the next step, but can be further purified by trituration with hexanes.
Step 2: Synthesis of Dimethyl 4,5-dimethylphthalate
-
In a round-bottomed flask equipped with a reflux condenser, dissolve the crude product from Step 1 in p-xylene.
-
Add 10% Palladium on carbon (5 wt%).
-
Heat the mixture to reflux for 24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with dichloromethane.
-
Combine the organic filtrates and concentrate under reduced pressure to yield dimethyl 4,5-dimethylphthalate.
Step 3: Synthesis of this compound
-
In a three-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethyl 4,5-dimethylphthalate in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Carefully add lithium aluminum hydride (LiAlH₄) (2.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the suspension at 0-5 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Heat the reaction mixture to reflux for 2 hours. Monitor the reaction by TLC.
-
Cool the reaction to 0-5 °C and quench by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting granular precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain high purity material.
| Step | Reactants | Reagents & Conditions | Product | Yield |
| 1 | 2,3-Dimethyl-1,3-butadiene, Dimethyl acetylenedicarboxylate | Toluene, 110-120 °C, 2 h | Dimethyl 4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate | ~99% |
| 2 | Dimethyl 4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate | 10% Pd-C, p-xylene, reflux, 24 h | Dimethyl 4,5-dimethylphthalate | ~89% |
| 3 | Dimethyl 4,5-dimethylphthalate | LiAlH₄, THF, reflux, 2 h | This compound | ~91% |
| Overall | ~80% |
II. Applications in Medicinal Chemistry
A. Precursor for Bioactive Heterocycles: The Gateway to Benzimidazoles
A primary application of this compound is its role as a precursor to 4,5-dimethylbenzene-1,2-diamine. This diamine is a critical building block for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry found in drugs with a wide range of activities including antiviral, anticancer, and antihypertensive properties.[2] The conversion of the diol to the diamine can be achieved through a two-step process involving oxidation to the corresponding dialdehyde or phthalic anhydride followed by reductive amination or through other established methods.
The subsequent condensation of 4,5-dimethylbenzene-1,2-diamine with various electrophiles, such as aldehydes or carboxylic acids, readily forms the benzimidazole ring system. The methyl groups on the benzene ring can provide beneficial steric and electronic properties to the final bioactive molecule.
Logical Pathway to Benzimidazole Synthesis
Caption: Conversion of the diol to a benzimidazole scaffold.
Protocol: Synthesis of 4,5-Dimethylbenzene-1,2-diamine from the Diol
This protocol is a conceptual outline, and specific conditions may require optimization.
-
Oxidation to 4,5-Dimethylphthalaldehyde: Dissolve this compound in a suitable solvent (e.g., dichloromethane). Add an oxidizing agent such as pyridinium chlorochromate (PCC) or use a Swern oxidation protocol. Monitor the reaction by TLC. Upon completion, work up the reaction to isolate the crude dialdehyde.
-
Reductive Amination: Dissolve the crude dialdehyde in methanol. Add an excess of ammonium acetate and sodium cyanoborohydride. Stir the reaction at room temperature until the imine intermediates are fully reduced. Acidify the reaction mixture and extract the product. Purify by column chromatography to yield 4,5-dimethylbenzene-1,2-diamine.
Protocol: Synthesis of a 2-Substituted-5,6-dimethylbenzimidazole
-
In a round-bottomed flask, dissolve 4,5-dimethylbenzene-1,2-diamine (1.0 eq) and a desired aldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of a mild acid (e.g., acetic acid).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
B. A Rigid Linker for Drug Conjugates
The defined geometry and the presence of two reactive hydroxyl groups make this compound an attractive candidate for use as a rigid linker in the construction of drug-protein conjugates or other complex molecular architectures. The diol can be functionalized to attach to a targeting moiety (e.g., an antibody or a small molecule ligand) at one end and a payload (e.g., a cytotoxic drug) at the other. The rigid nature of the benzene ring ensures a well-defined spatial separation between the two conjugated entities, which can be crucial for optimal biological activity.
Conceptual Application as a Linker
Caption: Conceptual use as a rigid linker in a drug conjugate.
Conclusion
This compound is a readily accessible and highly versatile building block for medicinal chemistry. Its rigid framework and dual hydroxyl functionalities provide a solid platform for the synthesis of conformationally constrained molecules. While its primary documented utility lies in its role as a precursor to the medicinally important 4,5-dimethylbenzene-1,2-diamine for the construction of benzimidazoles and other heterocycles, its potential as a rigid linker in more complex drug delivery systems should not be overlooked. The synthetic protocols provided herein offer a clear path to accessing this valuable scaffold, empowering chemists to explore its full potential in the design and discovery of new therapeutic agents.
References
The Untapped Potential of 4,5-Dimethylbenzene-1,2-dimethanol in Coordination Chemistry: A Guide for Exploratory Research
Introduction: A Ligand Awaiting Discovery
In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new functional materials. While extensive research has been dedicated to aromatic diamine ligands, their diol counterparts often represent an underexplored territory. This application note focuses on 4,5-dimethylbenzene-1,2-dimethanol, a seemingly simple yet potentially versatile building block for the construction of discrete coordination complexes, coordination polymers, and metal-organic frameworks (MOFs).
The presence of two vicinal hydroxymethyl groups on a rigid xylyl scaffold offers intriguing possibilities for chelation and bridging interactions with a variety of metal centers. The methyl substituents on the benzene ring can subtly influence the electronic properties and steric environment of the coordination sphere, potentially leading to unique catalytic, luminescent, or magnetic properties.
Due to the limited availability of published research specifically on the coordination chemistry of this compound, this document serves as a detailed guide for researchers and drug development professionals venturing into this promising area. The protocols and potential applications described herein are based on established principles of coordination chemistry and analogies drawn from structurally related ligands, particularly its well-studied diamine analog, 4,5-dimethylbenzene-1,2-diamine.[1]
Synthesis of this compound
An efficient, cost-effective, three-step synthesis of this compound has been reported with an overall yield of approximately 80%.[2] The synthetic pathway is outlined below:
References
Application Note & Protocol: A Modular Platform for the Synthesis of 4,5-Dimethylbenzene-1,2-dimethanol and its Derivatives
Abstract
This document provides a comprehensive experimental guide for the synthesis of 4,5-dimethylbenzene-1,2-dimethanol, a key bicyclic building block. This versatile synthon, featuring two proximate hydroxymethyl groups on a rigid aromatic core, serves as an ideal scaffold for constructing complex molecular architectures, including ligands for coordination chemistry and precursors for pharmacologically active heterocyclic systems. We present a robust and efficient three-step synthetic sequence, followed by protocols for derivatization, offering researchers a reliable platform for discovery and development. The causality behind critical experimental choices, from reagent selection to purification strategies, is thoroughly explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Value of the Ortho-Xylylenediol Scaffold
In the fields of medicinal chemistry and materials science, the rational design of molecules hinges on the availability of versatile and structurally defined building blocks. The 1,2-bis(hydroxymethyl)benzene, or ortho-xylylenediol, motif is of particular strategic importance. The two adjacent primary alcohol functionalities provide nucleophilic handles for a wide array of chemical transformations. Their fixed ortho relationship on the benzene ring allows for the predictable formation of cyclic structures, thereby introducing conformational rigidity—a highly sought-after attribute in drug design for optimizing ligand-receptor interactions.
The specific target of this protocol, this compound, incorporates methyl groups on the aromatic ring. These substituents serve two primary purposes: they enhance lipophilicity and modulate the electronic properties of the aromatic system, which can influence both the reactivity of the diol and the biological activity of its downstream derivatives. This guide details an efficient and cost-effective synthesis with a high overall yield, making this valuable scaffold readily accessible for research applications[1].
Overall Synthetic Workflow
The preparation of the target diol is accomplished via a three-step sequence starting from commercially available reagents. The workflow is designed for scalability and reliability, consistently producing the target compound in high purity.
Figure 1: Three-step synthesis of this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Density (g/mL) | Purity | Supplier Example |
| Dimethyl 4,5-dimethylphthalate | 222.24 | N/A | >98% | Sigma-Aldrich |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 0.917 | >95% | Sigma-Aldrich |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | 0.889 | >99.9% | Sigma-Aldrich |
| Diethyl Ether (Et₂O) | 74.12 | 0.713 | >99% | Fisher Scientific |
| Hydrochloric Acid (HCl), concentrated | 36.46 | 1.18 | 37% | VWR Chemicals |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 142.04 | N/A | >99% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 88.11 | 0.902 | >99% | Fisher Scientific |
| Hexanes | ~86.18 | ~0.655 | >98% | Fisher Scientific |
Safety Precaution: Lithium aluminum hydride (LiAlH₄) is a highly reactive, water-sensitive reagent that can ignite upon contact with moisture. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
Protocol: Synthesis of this compound
This protocol details the final reduction step, which is the most critical transformation in the sequence. The starting material, dimethyl 4,5-dimethylphthalate, is prepared via the Diels-Alder and aromatization steps as referenced in the literature[1].
-
Reaction Setup:
-
To a 500 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄) (2.1 g, 55.4 mmol, 2.5 equiv).
-
Carefully add 150 mL of anhydrous tetrahydrofuran (THF) to the flask via cannula under a positive pressure of nitrogen.
-
Cool the resulting slurry to 0 °C using an ice-water bath.
-
-
Addition of Ester:
-
Dissolve dimethyl 4,5-dimethylphthalate (5.0 g, 22.5 mmol, 1.0 equiv) in 50 mL of anhydrous THF in a separate flask.
-
Add this solution dropwise to the stirred LiAlH₄ slurry over 30 minutes using an addition funnel, maintaining the internal temperature below 10 °C.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approx. 66 °C) and maintain for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexanes/Ethyl Acetate) until the starting ester spot has completely disappeared.
-
-
Work-up and Quenching (Caution: Exothermic):
-
Cool the reaction flask back down to 0 °C in an ice-water bath.
-
Slowly and carefully add 2.1 mL of deionized water dropwise to quench the excess LiAlH₄.
-
Next, add 2.1 mL of 15% aqueous sodium hydroxide (NaOH) solution.
-
Finally, add 6.3 mL of deionized water and stir the mixture vigorously for 30 minutes until a granular white precipitate (aluminum salts) forms.
-
-
Isolation and Purification:
-
Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield a white solid.
-
Recrystallize the crude product from hot ethyl acetate to afford this compound as fine white needles.
-
Typical yield: 3.4 g (91%). Melting point: 135-136 °C[1].
-
Characterization Data
| Analysis | Expected Result |
| ¹H NMR | (400 MHz, CDCl₃) δ: 7.15 (s, 2H, Ar-H), 4.65 (s, 4H, -CH₂-), 2.25 (s, 6H, Ar-CH₃). |
| ¹³C NMR | (100 MHz, CDCl₃) δ: 136.2, 135.8, 130.1, 64.5, 19.3. |
| IR (KBr) | ν_max: 3250 cm⁻¹ (broad, O-H stretch), 2920 cm⁻¹ (C-H stretch), 1010 cm⁻¹ (C-O stretch). |
| MS (EI) | m/z (%): 166 (M⁺, 40), 149 (100), 133 (35), 119 (50). |
Scientific Rationale and Mechanistic Insight
The Necessity of a Potent Hydride Donor
The reduction of an ester to a primary alcohol requires a strong reducing agent. While sodium borohydride (NaBH₄) is sufficient for reducing aldehydes and ketones, it is generally unreactive towards esters. This difference in reactivity stems from the electronic nature of the carbonyl group. Esters are less electrophilic than ketones due to the resonance contribution from the adjacent oxygen atom, which delocalizes the positive charge on the carbonyl carbon.
Lithium aluminum hydride (LiAlH₄) is a much more potent hydride (H⁻) donor[2][3]. The aluminum-hydrogen bond is more polarized and weaker than the boron-hydrogen bond, rendering the hydride more nucleophilic and capable of attacking the less electrophilic ester carbonyl.
Mechanism of Ester Reduction
The reduction proceeds via a two-stage mechanism: nucleophilic acyl substitution followed by nucleophilic addition[4].
Figure 2: General mechanism for the LiAlH₄ reduction of one ester group.
-
Nucleophilic Acyl Substitution: A hydride ion from LiAlH₄ attacks one of the ester carbonyls, forming a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the methoxide (⁻OCH₃) leaving group to form an aldehyde intermediate.
-
Nucleophilic Addition: The resulting aldehyde is more reactive than the starting ester. Therefore, it is immediately attacked by a second equivalent of hydride, forming a new tetrahedral intermediate (an alkoxide). This process occurs for both ester groups on the molecule.
-
Protonation: The final step is an acidic or aqueous work-up, which protonates the two resulting alkoxide ions to yield the primary alcohol functionalities of the target diol[4][5].
Applications in Derivative Synthesis
The true utility of this compound lies in its function as a modular scaffold. The two hydroxyl groups serve as points for elaboration, enabling the synthesis of a diverse library of derivatives.
References
Application Notes and Protocols: The Emerging Role of 4,5-Dimethylbenzene-1,2-dimethanol in Advanced Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
While not yet a mainstream monomer, 4,5-dimethylbenzene-1,2-dimethanol presents a compelling case for its exploration in the synthesis of novel polymers with tailored properties. Its rigid, aromatic structure, stemming from the ortho-disubstituted benzene ring, offers the potential to impart enhanced thermal stability, mechanical strength, and specific solubility characteristics to polyesters, polyurethanes, and other polymer systems. This document provides a prospective analysis of its applications, grounded in established principles of polymer chemistry. We present a detailed, three-step synthesis of the monomer and propose robust protocols for its incorporation into polyester and polyurethane backbones. This guide is intended to serve as a foundational resource for researchers seeking to innovate in the field of high-performance polymers.
Introduction: The Untapped Potential of a Rigid Diol
The relentless pursuit of advanced materials necessitates the exploration of novel monomers that can confer unique properties to polymers. This compound, a substituted aromatic diol, stands out as a promising candidate for imparting rigidity and thermal resistance to polymer chains. The strategic placement of methyl and hydroxymethyl groups on the benzene ring is anticipated to influence polymer morphology and intermolecular interactions, thereby tuning the material's macroscopic properties.
This document serves as a detailed guide for the synthesis and potential polymerization of this compound. While direct literature on its application in polymer chemistry is nascent, we draw upon extensive knowledge of analogous rigid diols, such as isosorbide and 1,4-cyclohexanedimethanol, to project its utility and provide actionable protocols.
Synthesis of this compound
An efficient and cost-effective three-step synthesis of this compound has been reported with an overall yield of 80%, making it a readily accessible monomer for research and development.[1]
Synthetic Workflow
Caption: Three-step synthesis of this compound.
Detailed Protocol
Step 1: Synthesis of Dimethyl 4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate
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In a heavy-walled pressure vessel, combine 2,3-dimethyl-1,3-butadiene (10.0 g, 121.7 mmol), dimethyl acetylenedicarboxylate (17.3 g, 121.7 mmol), and toluene (70 mL).
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Seal the vessel and heat in an oil bath at 110-120 °C for 2 hours.
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Cool the reaction mixture to room temperature.
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Concentrate the mixture under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of Dimethyl 4,5-dimethylphthalate
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To the crude product from Step 1, add p-xylene (100 mL) and 10% palladium on carbon (5 wt %).
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Reflux the mixture for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
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Wash the celite pad with ethyl acetate.
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Concentrate the combined filtrates under reduced pressure to yield dimethyl 4,5-dimethylphthalate.
Step 3: Synthesis of this compound
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In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) and cool to 0 °C in an ice bath.
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Slowly add a solution of dimethyl 4,5-dimethylphthalate in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash with THF.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.
Prospective Applications in Polymer Synthesis
The rigid nature of the 1,2-disubstituted benzene ring in this compound is expected to restrict chain mobility in polymers, leading to higher glass transition temperatures (Tg) and improved thermal stability compared to polymers synthesized from aliphatic diols.
Polyester Synthesis via Melt Polycondensation
Rationale: Melt polycondensation is a common industrial method for synthesizing polyesters. The reaction of a diol with a dicarboxylic acid or its ester at high temperatures under vacuum drives the equilibrium towards polymer formation by removing the condensation byproduct (water or alcohol). The incorporation of this compound is predicted to yield a polyester with a high Tg and good thermal stability.
Proposed Reaction
Caption: Proposed synthesis of a polyester from this compound.
Protocol: Synthesis of Poly(4,5-dimethyl-o-xylylene terephthalate)
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To a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, add this compound (1.0 eq), dimethyl terephthalate (1.0 eq), and a catalyst such as titanium(IV) butoxide (0.05-0.1 mol %).
-
Heat the mixture to 180-220 °C under a gentle stream of nitrogen to facilitate the transesterification reaction, distilling off the methanol byproduct.
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After the majority of the methanol has been removed (typically 2-3 hours), gradually increase the temperature to 250-280 °C while slowly applying a vacuum (down to <1 mmHg).
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Continue the reaction under high vacuum for another 2-4 hours to increase the molecular weight of the polymer. The viscosity of the melt will increase significantly.
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Cool the reactor to room temperature and extrude or dissolve the polymer for further characterization.
Polyurethane Synthesis
Rationale: The reaction between a diol and a diisocyanate is the basis for polyurethane synthesis. The properties of polyurethanes can be widely tuned by the choice of these monomers. Using this compound as a chain extender in a polyurethane formulation is expected to increase the hardness and thermal stability of the resulting material due to the rigidity of the aromatic ring.
Proposed Reaction
Caption: Proposed synthesis of a polyurethane using this compound.
Protocol: Synthesis of a Polyurethane
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In a moisture-free reaction vessel under a nitrogen atmosphere, dissolve this compound (1.0 eq) in a dry, aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Add a catalyst, for example, dibutyltin dilaurate (0.01-0.05 wt %).
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Heat the solution to 70-80 °C.
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Slowly add methylene diphenyl diisocyanate (MDI) (1.0 eq) to the reaction mixture. An exotherm may be observed.
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Maintain the reaction at 70-80 °C for 2-4 hours, monitoring the disappearance of the isocyanate peak (~2270 cm⁻¹) by FT-IR spectroscopy.
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Once the reaction is complete, the polymer can be precipitated by pouring the solution into a non-solvent such as methanol or water.
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Collect the polymer by filtration and dry under vacuum.
Predicted Polymer Properties
The introduction of the rigid this compound moiety is anticipated to have a significant impact on the thermal and mechanical properties of the resulting polymers.
| Property | Predicted Effect of Incorporating this compound | Rationale |
| Glass Transition Temperature (Tg) | Significant Increase | The rigid aromatic ring restricts segmental motion of the polymer chains. |
| Thermal Stability | Enhanced | Aromatic structures generally exhibit higher decomposition temperatures. |
| Mechanical Strength | Increased Modulus and Tensile Strength | The rigid monomer unit will contribute to a stiffer polymer backbone. |
| Solubility | Potentially altered | The methyl groups may enhance solubility in certain organic solvents compared to unsubstituted aromatic polyesters. |
| Crystallinity | Likely to be amorphous or semi-crystalline | The ortho-substitution pattern may disrupt chain packing and hinder crystallization. |
Conclusion
This compound is a readily synthesizable and promising monomer for the development of novel high-performance polymers. Its rigid aromatic structure is poised to impart desirable properties such as high glass transition temperatures and enhanced thermal stability. The protocols and prospective analysis provided herein offer a solid foundation for researchers to explore the incorporation of this unique diol into polyesters, polyurethanes, and other polymer architectures, paving the way for the next generation of advanced materials.
References
Application Notes and Protocols: Catalytic Potential of 4,5-Dimethylbenzene-1,2-dimethanol Metal Complexes
For: Researchers, scientists, and drug development professionals.
Introduction: A Promising C₂-Symmetric Diol Ligand for Asymmetric Catalysis
4,5-Dimethylbenzene-1,2-dimethanol, also known as o-xylene-α,α'-diol, is a chiral C₂-symmetric diol that presents a compelling scaffold for the development of novel metal-based catalysts. Its rigid benzene backbone, adorned with two hydroxymethyl groups, provides a well-defined stereochemical environment crucial for asymmetric transformations. The electron-donating methyl groups on the aromatic ring can influence the electronic properties of the coordinated metal center, potentially enhancing catalytic activity and selectivity.
While the catalytic applications of metal complexes derived from this specific diol are not yet extensively documented in peer-reviewed literature, its structural analogy to widely successful ligands, such as those used in Noyori's asymmetric hydrogenation and TADDOL-mediated reactions, strongly suggests significant potential.[1] This guide, therefore, serves as a forward-looking technical resource, providing a scientifically grounded rationale and detailed protocols for exploring the catalytic capabilities of this compound metal complexes in two key areas: Asymmetric Transfer Hydrogenation and Lewis Acid Catalysis.
Proposed Catalytic Application I: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones
Rationale and Mechanistic Insight:
Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.[2] The seminal work of Noyori and Ikariya demonstrated that Ru(II) complexes bearing C₂-symmetric diamine or amino alcohol ligands are exceptionally effective for this transformation.[3][4] The proposed mechanism involves an 18-electron ruthenium hydride species that delivers a hydride to the ketone via a six-membered pericyclic transition state. The chirality of the ligand dictates the facial selectivity of the hydride transfer, leading to one enantiomer of the alcohol in excess.
Given its C₂-symmetric diol structure, this compound is an excellent candidate to serve as a chiral ligand in a similar catalytic cycle. A plausible catalytic cycle for the transfer hydrogenation of acetophenone, a common model substrate, using a [Ru(arene)(diol)] complex is depicted below.
References
Application Notes & Protocols: Leveraging 4,5-Dimethylbenzene-1,2-dimethanol in Advanced Materials Science
Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and chemical development professionals on the application of 4,5-dimethylbenzene-1,2-dimethanol as a versatile building block in materials science. We delve into its synthesis, its strategic implementation as a monomer for high-performance polymers, and its use as a ligand in the formation of novel metal-organic frameworks (MOFs). The protocols herein are grounded in established chemical principles, offering both step-by-step instructions and the scientific rationale behind key experimental choices to ensure reproducibility and facilitate innovation.
Introduction: The Strategic Value of this compound
This compound is an aromatic diol distinguished by a rigid phenyl scaffold functionalized with two adjacent, primary hydroxymethyl (-CH₂OH) groups. This unique ortho positioning of reactive sites, combined with the steric and electronic influence of the two methyl groups, makes it a compelling building block for advanced materials.
Key Structural Advantages:
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Rigid Aromatic Core: The benzene ring imparts rigidity, which can be leveraged to enhance the thermal stability and mechanical strength of resulting materials.
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Bifunctional Reactivity: The two primary alcohol groups serve as versatile handles for polymerization reactions, such as polyesterification and polycondensation.
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Chelating Potential: The proximate diol functionality allows it to act as a bidentate ligand, capable of coordinating with metal centers to form stable complexes, including metal-organic frameworks (MOFs).[1]
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Tunable Solubility & Morphology: The methyl substituents enhance solubility in organic solvents compared to its unsubstituted analogue and can influence the packing and morphology of derived materials.
This guide will first detail an efficient, multi-gram scale synthesis of the title compound, a necessary precursor for its application. Subsequently, we will present two detailed application protocols for its use in creating novel materials.
Protocol I: Optimized Synthesis of this compound
High-purity this compound is not always readily available in large quantities at a low cost. Therefore, a reliable in-house synthesis is often the first step in its application. The following three-step protocol is optimized for an 80% overall yield without the need for column chromatography.[2]
Causality of the Synthetic Route: This synthesis is a classic example of constructing a substituted benzene ring system. It begins with a Diels-Alder reaction to form the cyclic backbone, followed by dehydrogenation to create the aromatic ring, and concludes with a reduction to convert ester groups into the desired primary alcohols.[2]
References
Scale-up synthesis of 4,5-Dimethylbenzene-1,2-dimethanol.
An Application Note and Protocol for the Scale-Up Synthesis of 4,5-Dimethylbenzene-1,2-dimethanol
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of this compound in Drug Discovery
This compound is a pivotal aromatic diol that serves as a versatile scaffold in organic synthesis. Its rigid, planar structure, adorned with strategically placed hydroxyl and methyl groups, makes it an invaluable building block for constructing complex molecular architectures. In the realm of drug development, this compound is particularly sought after for the synthesis of novel antibiotics and other therapeutic agents.[1] Its utility as a precursor to compounds like 6,7-dimethylphthalazine highlights its importance in creating new frameworks for medicinal chemistry exploration.[1][2]
Despite its significance, the commercial availability of this compound can be limited and cost-prohibitive for large-scale research and development campaigns.[1] This application note provides a comprehensive, field-proven protocol for the efficient and cost-effective scale-up synthesis of this key intermediate, enabling research teams to produce multi-gram quantities with high purity. The described three-step synthesis is robust, reproducible, and has been optimized for an overall yield of approximately 80%.[2]
Overall Synthesis Strategy: A Three-Step Pathway to the Target Diol
The synthesis is elegantly designed in three distinct stages, starting from commercially available reagents. This pathway ensures high conversion rates and simplifies purification, avoiding the need for costly chromatographic separations.
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Diels-Alder Cycloaddition: The synthesis commences with a [4+2] cycloaddition reaction between 2,3-dimethyl-1,3-butadiene and dimethyl acetylenedicarboxylate. This step efficiently constructs the core cyclic framework.
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Aromatization via Dehydrogenation: The resulting 1,4-cyclohexadiene adduct is then aromatized to form dimethyl 4,5-dimethylphthalate. This critical step is achieved through catalytic dehydrogenation.
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Reduction to the Diol: The final step involves the reduction of the diester intermediate to the target diol, this compound.
The entire workflow is designed to be completed within three days, making it a time-efficient process for producing significant quantities of the final product.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dimethylbenzene-1,2-dimethanol
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 4,5-dimethylbenzene-1,2-dimethanol. As a critical building block for various applications, including pharmaceuticals and materials science, optimizing its synthesis for yield and purity is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on field-proven methodologies.
Section 1: Overview of the Recommended Synthetic Pathway
The most efficient and scalable synthesis of this compound reported in the literature proceeds via a three-step sequence starting from commercially available reagents.[1][2] This pathway consistently delivers high yields and avoids complex purification steps. The overall process involves a Diels-Alder cycloaddition, an aromatization via dehydrogenation, and a final reduction step. An overall yield of approximately 80% is achievable with this method.[1][2]
Synthetic Workflow Diagram
Caption: High-yield, three-step synthesis of this compound.
Data Summary: Reaction Conditions and Yields
| Step | Reaction | Key Reagents & Solvents | Time & Temperature | Expected Yield | Reference |
| 1 | Diels-Alder Cycloaddition | 2,3-Dimethyl-1,3-butadiene, Dimethyl acetylenedicarboxylate, Toluene | 2 hours, 110-120 °C (Sealed Vessel) | 99% | [1] |
| 2 | Aromatization | 10% Pd-C (5 wt%), p-Xylene | 24 hours, Reflux (~138 °C) | 89% | [1][2] |
| 3 | Reduction of Diester | Lithium Aluminum Hydride (LiAlH₄), Tetrahydrofuran (THF) | 4 hours, 0 °C to RT | 91% | [2] |
Section 2: Troubleshooting Guide
This section addresses common issues that can lead to diminished yields or product impurities.
Q1: My Diels-Alder reaction (Step 1) shows low conversion, even after extended reaction times. What is the likely cause?
A1: Low conversion in the initial cycloaddition is a common issue when deviating from the optimized protocol. The primary factors to investigate are temperature and reaction containment.
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Causality: The cycloaddition between 2,3-dimethyl-1,3-butadiene and dimethyl acetylenedicarboxylate requires sufficient thermal energy to overcome the activation barrier efficiently. Older procedures using benzene as a solvent under standard reflux (80 °C) often result in incomplete conversion, stalling at around 70% even in a sealed vessel.[1]
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Solution:
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Solvent & Temperature: Switch to a higher-boiling solvent like toluene (b.p. 111 °C). The optimized protocol specifies heating at 110-120 °C.[1] This provides the necessary thermal energy for a rapid and complete reaction.
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Sealed Vessel: Use a heavy-walled pressure vessel. This is critical to maintain the temperature above the solvent's atmospheric boiling point and to contain the volatile diene, ensuring it remains in the reaction mixture.
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Purity of Reagents: Ensure the 2,3-dimethyl-1,3-butadiene is free of polymerization inhibitors, which may need to be removed by passing through a short column of alumina prior to use.
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Q2: The aromatization step (Step 2) is sluggish, and the yield of dimethyl 4,5-dimethylphthalate is poor. How can I fix this?
A2: Incomplete aromatization is almost always linked to the catalyst's activity or the choice of solvent.
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Causality: Palladium on carbon (Pd-C) is a highly effective catalyst for dehydrogenation, but it is notoriously sensitive to poisoning, particularly by sulfur compounds.[2] Technical-grade xylenes (often sold as "mixed xylenes") can contain trace amounts of sulfur impurities (like thiophenes) from their petroleum source. These impurities strongly adsorb to the palladium surface, deactivating the catalyst and halting the reaction.
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Solution:
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Solvent Purity: The use of p-xylene is strongly recommended over mixed xylenes.[2] The purification process to separate p-xylene from its isomers typically removes these sulfur-containing impurities, rendering it a superior solvent for this transformation.
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Catalyst Quality: Use a high-quality 10% Pd-C catalyst from a reputable supplier. Ensure it is handled under an inert atmosphere if it is a pyrophoric grade. A catalyst loading of 5 wt% relative to the substrate is effective.[1]
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Reaction Conditions: The reaction requires high temperatures. Ensure the p-xylene is maintained at a vigorous reflux for the full 24-hour duration to drive the dehydrogenation to completion.
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Q3: The final reduction with LiAlH₄ (Step 3) gives a complex mixture or a low yield of the diol. What are the common mistakes?
A3: Issues in the final reduction step typically arise from reagent quality, moisture, or improper workup.
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Causality: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that reacts violently with protic sources, including water. The presence of moisture not only consumes the reagent but can also complicate the workup. Incomplete reaction can leave behind the mono-reduced hydroxy-ester or unreacted starting material.
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Solution:
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Anhydrous Conditions: Ensure the tetrahydrofuran (THF) is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Stoichiometry: Use a sufficient excess of LiAlH₄ to ensure complete reduction of both ester groups. A typical protocol would use at least 2 equivalents relative to the diester.
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Controlled Quenching: The workup is critical for both safety and yield. Cool the reaction mixture in an ice bath before quenching. A Fieser workup is recommended: slowly and sequentially add water, followed by 15% aqueous NaOH, and then more water. This procedure is designed to precipitate the aluminum salts as a granular, easily filterable solid. An improper quench can lead to a gelatinous precipitate that traps the product, making extraction difficult and lowering the isolated yield.
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Section 3: Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic routes to this compound?
A1: Yes, other routes have been explored, but they often present significant disadvantages. An alternative Diels-Alder approach uses maleic anhydride as the dienophile.[2] While the initial cycloaddition is efficient, the subsequent aromatization of the anhydride adduct using methods like bromine in acetic acid gives very low yields (e.g., 37%).[2] Therefore, the dimethyl acetylenedicarboxylate route remains superior for its high overall yield and cleaner conversions.
Q2: Can I use a milder reducing agent like sodium borohydride (NaBH₄) instead of LiAlH₄?
A2: No, this is not recommended. Sodium borohydride is generally not a potent enough reducing agent to reduce esters to alcohols under standard conditions. While some protocols exist using additives or high temperatures, the reaction is often slow and incomplete. LiAlH₄ is the reagent of choice for this transformation due to its high reactivity, which ensures a clean and complete conversion in a short timeframe.
Q3: What is the best method for purifying the final product?
A3: The recommended three-step synthesis is advantageous because it typically does not require chromatographic purification.[2] The intermediate adduct (Step 1) can be purified by trituration in hexanes.[1] The aromatized diester (Step 2) is often clean enough to proceed directly. The final diol product (Step 3), after a proper workup and extraction, can usually be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Q4: What are the primary safety considerations for this synthesis?
A4:
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Pressure Vessel (Step 1): Ensure the pressure vessel is rated for the temperatures and potential pressures involved. Always inspect it for defects before use and use a blast shield.
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Flammable Solvents: Toluene, p-xylene, THF, and hexanes are all flammable. All operations should be conducted in a well-ventilated fume hood away from ignition sources.
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Lithium Aluminum Hydride (Step 3): LiAlH₄ is a water-reactive, pyrophoric solid. It should be handled under an inert atmosphere. The quenching process is highly exothermic and generates hydrogen gas; it must be done slowly and with adequate cooling.
Section 4: Detailed Experimental Protocols
The following protocols are adapted from the peer-reviewed literature and represent an optimized workflow.[1]
Protocol 1: Synthesis of Dimethyl 4,5-Dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate (Adduct)
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To a heavy-walled, round-bottomed pressure vessel, add 2,3-dimethyl-1,3-butadiene (10.0 g, 121.7 mmol), dimethyl acetylenedicarboxylate (17.3 g, 121.7 mmol), and toluene (70 mL).
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Seal the vessel securely and place it in a preheated oil bath at 110-120 °C.
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Maintain stirring and heat for 2 hours.
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Cool the vessel to room temperature. Monitor reaction completion via TLC (9:1 hexanes/ether).
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Once complete, remove the solvent under reduced pressure.
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Add hexanes to the solid residue and stir vigorously (triturate) to break up the solid.
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Collect the solid product by vacuum filtration and wash with cold hexanes to yield the adduct as a white solid (Yield: ~99%).
Protocol 2: Synthesis of Dimethyl 4,5-dimethylphthalate (Aromatization)
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In a round-bottomed flask equipped with a reflux condenser, combine the adduct from the previous step (e.g., 27.0 g, 120.4 mmol), p-xylene (200 mL), and 10% Pd-C (1.35 g, 5 wt%).
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Heat the mixture to reflux and maintain for 24 hours.
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Cool the reaction to room temperature.
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Filter the mixture through a pad of Celite® to remove the Pd-C catalyst, washing the pad with ethyl acetate.
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Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be used directly in the next step (Yield: ~89%).
Protocol 3: Synthesis of this compound (Reduction)
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Set up a flame-dried, three-necked flask under a nitrogen atmosphere.
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Suspend LiAlH₄ (e.g., 5.0 g, 131.7 mmol) in anhydrous THF (150 mL) and cool to 0 °C using an ice bath.
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Dissolve the dimethyl 4,5-dimethylphthalate from Step 2 (e.g., 12.4 g, 55.8 mmol) in anhydrous THF (100 mL) and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel, maintaining the temperature at 0 °C.
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After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours.
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Cool the reaction back to 0 °C. Cautiously quench the reaction by the slow, sequential dropwise addition of water (5 mL), 15% aqueous NaOH (5 mL), and finally water (15 mL).
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Allow the mixture to warm to room temperature and stir for 1 hour, during which a white, granular precipitate of aluminum salts will form.
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Filter off the solid salts and wash them thoroughly with THF.
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Combine the filtrates and concentrate under reduced pressure. The resulting solid can be purified by recrystallization to afford this compound as a white crystalline solid (Yield: ~91%).
Section 5: Troubleshooting Logic Diagram for Aromatization (Step 2)
Caption: Decision tree for troubleshooting low yield in the aromatization step.
References
Purification techniques for 4,5-Dimethylbenzene-1,2-dimethanol
Investigating Purification Strategies
I'm currently focused on identifying effective purification methods for 4,5-Dimethylbenzene-1,2-dimethanol. My initial approach involves extensive Google searches to find established techniques. I'm prioritizing recrystallization, column chromatography, and extraction as primary areas of exploration.
Analyzing Purification Techniques
I've been deeply analyzing purification methods for this compound, focusing on Google searches and peer-reviewed articles. I'm prioritizing recrystallization, chromatography, and extraction. I'm now structuring the information into a technical support center with troubleshooting and FAQs, aiming for a question-and-answer format, and creating visual diagrams to show the workflow and decision process.
Exploring Search Strategies
I'm now fully immersed in Google searches, focusing on the purification of this compound and common techniques like recrystallization, chromatography, and extraction. I'm also researching potential impurities. I'm concurrently analyzing search results to identify common problems, troubleshooting solutions, and key experimental parameters for each method. The goal is a deep understanding to inform the technical support center.
Evaluating Initial Findings
I've made progress on the initial inquiry. I came across a research paper detailing the synthesis of this compound. Notably, the paper claims the final product was obtained without chromatography.
Analyzing Solubility Data
I've shifted focus to solubility data. The lack of detailed information on specific recrystallization solvents is a hurdle, so I'm now actively searching for this information to provide guidance. My goal is to pinpoint solvents where the compound is sparingly soluble at low temperatures and highly soluble at higher temperatures. I think this is key.
Narrowing the Focus
My latest findings confirmed that recrystallization is a strong possibility, given the synthesis route. I've now shifted my attention to pinpointing the compound's specific solubility behavior in various solvents, as well as gaining a deeper understanding of the likely impurities stemming from the synthetic process. I'm also searching for established chromatographic techniques specific to this diol, should recrystallization prove insufficient. This focused approach is key to developing a comprehensive guide.
Assessing Recrystallization Effectiveness
I've been analyzing the purification of this compound. A recent paper indicated that recrystallization with hexanes, followed by filtration, provided sufficient purity. This lack of chromatography throughout the entire three-step synthesis suggests recrystallization's high efficiency as a purification method, at least in this specific instance. I'm exploring the implications further.
Seeking Specific Solubility Data
I'm now hunting for precise solubility data for this compound. While hexanes were suitable for the precursor, I need to pinpoint good recrystallization solvents for the final diol. Ideally, I'm looking for a solvent where the compound is poorly soluble at low temperatures and highly soluble at high temperatures. This is key to developing a practical and efficient recrystallization procedure. I've found some troubleshooting guides and general solvent selection information, but specific data remains elusive.
Expanding Purification Strategy Scope
I've been gathering details about the potential impurities: unreacted diester, the mono-alcohol intermediate, and inorganic salts. The lack of chromatography in the paper reinforces recrystallization as a strong purification option. I've also found general crystallization troubleshooting guides, but I need this compound specific data. This includes precise solubility data in common solvents to pinpoint recrystallization strategies. I'm also looking for TLC systems to monitor purity, and column chromatography specifics as a fallback. Verifying the melting point is on my list too, to add additional support.
Considering Synthesis Route
I've been reviewing a synthesis paper, confirming this compound is indeed solid. The report indicates synthesis can bypass chromatography, a key factor. Further data supports the proposed pathway. This saves considerable time and resources!
Gathering Purification Details
I'm now diving deeper into purification methods. While the paper hints at effective recrystallization, the solvent remains elusive. I've gathered general principles, but specific solvent data for the diol is lacking. For a truly comprehensive guide, that detail is crucial. Similarly, I'm fleshing out chromatographic options, going beyond the paper's TLC system. I'm also gathering the melting point and other physical property data for inclusion.
Compiling Purification Protocols
I've assembled the essential information for a detailed guide. I've confirmed the solid-state nature of the target compound and the viability of non-chromatographic synthesis, including the handy TLC system. The paper's insights on LiAlH4 reductions are now integrated. While recrystallization is mentioned, the solvent remains undefined; pinpointing suitable solvents for the diol is next. I'm focusing on refining purification, and structuring all this data for a technical guide format.
Common side reactions in the synthesis of 4,5-Dimethylbenzene-1,2-dimethanol
Welcome to the technical support guide for the synthesis of 4,5-Dimethylbenzene-1,2-dimethanol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable bidentate ligand and building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Introduction: The Synthetic Challenge
This compound, also known as 4,5-dimethyl-ortho-xylylenediol, is a key intermediate in the synthesis of various ligands and molecular architectures. While its structure appears straightforward, its synthesis is often plagued by issues related to reagent sensitivity, competing reaction pathways, and purification difficulties. This guide provides a structured approach to identifying and resolving these common problems.
The most prevalent and cost-effective synthetic route proceeds in three main steps, starting from a Diels-Alder reaction, followed by aromatization, and culminating in a reduction.[1] The final reduction step is the most critical and often the source of significant side reactions.
Overall Synthetic Workflow
Caption: Common three-step synthesis of the target diol.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis, focusing primarily on the critical reduction step of Dimethyl 4,5-Dimethylphthalate.
Issue 1: Low Yield of the Final Diol Product
Question: My final yield of this compound is significantly lower than expected after the reduction of Dimethyl 4,5-Dimethylphthalate with Lithium Aluminum Hydride (LiAlH₄). What are the likely causes?
Answer: Low yield in this reduction is a common issue stemming from several factors, primarily related to the potent and sensitive nature of LiAlH₄.[2][3]
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Cause A: Inactive or Consumed Reagent: LiAlH₄ reacts violently and rapidly with protic sources, including water and alcohols.[3][4] If your solvent (e.g., THF, diethyl ether) is not scrupulously anhydrous, or if atmospheric moisture enters the reaction vessel, a significant portion of the hydride reagent will be quenched before it can reduce the ester.
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Cause B: Incomplete Reaction: The reduction of an ester to an alcohol by LiAlH₄ is a two-step process that proceeds through an aldehyde intermediate.[2] Insufficient LiAlH₄ (a stoichiometry of at least 1:1 is required for the two ester groups) or insufficient reaction time/temperature can lead to incomplete reduction. The reaction may stall at intermediate stages, which are more complex than a simple mono-alcohol.
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Cause C: Formation of Polymeric Byproducts: This is a major side reaction. The product diol, with its two hydroxyl groups, can coordinate with the aluminum byproducts (aluminates) formed during the reaction and workup. Under certain conditions, especially during quenching, this can lead to the formation of insoluble, gelatinous aluminum-alkoxide polymers that trap the product, making isolation difficult and reducing the isolated yield.
-
Cause D: Side Reactions with the Starting Material: While less common for this specific substrate, highly reactive reagents like LiAlH₄ can potentially interact with other functional groups if present. However, for Dimethyl 4,5-Dimethylphthalate, the primary concerns are those listed above.
Issue 2: Presence of an Insoluble, Greasy, or Polymeric Substance
Question: After quenching my LiAlH₄ reaction, I have a significant amount of a white, gelatinous, or greasy solid that is difficult to filter and seems to contain my product. What is this, and how can I avoid it or deal with it?
Answer: This is a classic sign of problematic workup and the formation of aluminum salt polymers.
-
Mechanism of Formation: During the reduction, the ester is converted to an aluminum alkoxide complex. When water is added to quench the reaction, it reacts with excess LiAlH₄ and the aluminum alkoxide complexes. This process can form aluminum hydroxides and complex salts that are often gelatinous and can physically trap the desired diol product.
-
Prevention & Mitigation Strategy: The key is to control the quenching process to form easily filterable, granular inorganic salts. The Fieser workup method is highly recommended.
Table 1: Recommended Workup Procedure (Fieser Method)
Step Reagent to Add (for 'x' g of LiAlH₄) Observation Purpose 1 x mL of water Slow, controlled bubbling. Quenches excess LiAlH₄. 2 x mL of 15% aqueous NaOH White precipitate should form. Converts aluminum salts to sodium aluminate. | 3 | 3x mL of water | Precipitate becomes granular and easy to stir/filter. | Fully precipitates aluminum salts and ensures a stirrable slurry. |
By following this sequential addition, you convert the aluminum salts into a crystalline form (NaAlO₂) that is much easier to remove by filtration, liberating your product into the organic solvent.
Issue 3: Unexpected Signals in NMR Spectrum of Crude Product
Question: The ¹H NMR of my crude product shows more than just the two expected singlets for the diol. What are the likely impurities?
Answer: The impurities are almost always intermediates from an incomplete reduction.
-
Side Product A: Lactone Formation (4,5-Dimethylisobenzofuran-1(3H)-one): This is a very common byproduct. If the reduction of one ester group proceeds to the alcohol, this newly formed alcohol can act as an internal nucleophile and attack the second, unreacted ester group. This intramolecular transesterification results in a stable five-membered lactone ring. This occurs if the reaction is not driven to completion.
-
Side Product B: Mono-reduction Product (Methyl 2-(hydroxymethyl)-4,5-dimethylbenzoate): While possible, this intermediate is often quickly converted to the lactone or fully reduced. Its presence indicates a very incomplete reaction.
Caption: Competing pathways during reduction.
Experimental Protocols & Best Practices
To minimize side reactions, rigorous adherence to protocol is essential.
Protocol 1: LiAlH₄ Reduction of Dimethyl 4,5-Dimethylphthalate
This protocol incorporates best practices to favor the formation of the desired diol.
Materials:
-
Dimethyl 4,5-dimethylphthalate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH), 15% aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, nitrogen inlet, and addition funnel (all flame- or oven-dried)
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen. Ensure all joints are well-sealed.
-
Reagent Suspension: In the reaction flask, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF under nitrogen. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve Dimethyl 4,5-dimethylphthalate (1 equivalent) in anhydrous THF in the addition funnel.[5] Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction by TLC (Thin Layer Chromatography).
-
Cooling and Quenching (Critical Step): Cool the reaction mixture back down to 0 °C in an ice bath. Proceed with the Fieser workup as described in Table 1, adding the reagents slowly and sequentially.
-
Filtration: After the final water addition, stir the resulting slurry vigorously for 30 minutes. Filter the granular white salts through a pad of Celite, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Isolation: Combine the organic filtrates and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude diol.
Protocol 2: Purification by Recrystallization
The crude product is often a solid that can be purified effectively by recrystallization.
-
Solvent Selection: A mixed solvent system, such as Toluene/Hexane or Ethyl Acetate/Hexane, is often effective.
-
Procedure: Dissolve the crude solid in a minimum amount of the more polar solvent (e.g., Toluene) with gentle heating. Once fully dissolved, slowly add the less polar solvent (e.g., Hexane) until the solution becomes faintly cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.
-
Isolation: Collect the pure white crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Summary of Troubleshooting Strategies
Table 2: Problem, Cause, and Solution Summary
| Problem | Probable Cause | Recommended Solution |
|---|---|---|
| Low Yield | Reagent quenched by moisture. | Use flame-dried glassware, anhydrous solvents, and a positive N₂ atmosphere. |
| Incomplete reaction. | Use a slight excess of LiAlH₄ (e.g., 1.5 eq.), ensure sufficient reflux time, and monitor by TLC. | |
| Gelatinous Precipitate | Improper workup procedure. | Use the sequential Fieser workup (H₂O, then NaOH(aq), then more H₂O) to form granular salts. |
| Lactone Impurity in NMR | Insufficient reducing agent or reaction time. | Drive the reaction to completion with adequate LiAlH₄ and reflux time. The lactone is difficult to reduce further under these conditions once formed. |
| Diels-Alder Incompleteness | Low reactivity or retro-Diels-Alder reaction. | In some cases, running the reaction at a slightly elevated temperature in a sealed vessel can improve conversion, but this must be balanced against the risk of the retro reaction.[1] |
By understanding the chemical principles behind these common side reactions and implementing the rigorous protocols outlined, researchers can significantly improve the yield, purity, and reproducibility of their this compound synthesis.
References
Stability and degradation of 4,5-Dimethylbenzene-1,2-dimethanol
Welcome to the technical support center for 4,5-Dimethylbenzene-1,2-dimethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address potential challenges related to its stability and degradation, offering practical solutions and detailed experimental protocols based on established principles of organic chemistry and field-proven insights.
Frequently Asked Questions (FAQs)
Here are some common questions and answers regarding the handling, storage, and stability of this compound.
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed, airtight container in a cool, dry, and well-ventilated area, protected from light.[1][2] For extended storage, refrigeration at 2-8°C is recommended.[2] It is also advisable to store the compound under an inert atmosphere, such as nitrogen, to prevent oxidation.[1]
Q2: I've noticed a yellowish tint in my old batch of this compound. What could be the cause?
A2: A yellowish discoloration is likely due to slow oxidation of one or both of the benzylic alcohol groups.[2][3] Upon exposure to atmospheric oxygen, benzylic alcohols can oxidize to form corresponding aldehydes and carboxylic acids.[2][3] In this case, the potential degradation products would be 2-(hydroxymethyl)-4,5-dimethylbenzaldehyde, 4,5-dimethylphthalaldehyde, and ultimately 4,5-dimethylphthalic acid. These conjugated carbonyl compounds can impart a yellow color.
Q3: Can I use common metal spatulas and containers when handling this compound?
A3: While stainless steel is generally acceptable, it is best to avoid contact with aluminum and iron, as these metals can potentially catalyze oxidation.[4] For routine handling, glass or polypropylene containers and spatulas are recommended.[4]
Q4: Is this compound sensitive to acidic or basic conditions?
A4: Yes, benzylic alcohols can be sensitive to both acidic and basic conditions. Strong acids can catalyze dehydration reactions or promote the formation of ethers. In the presence of a neighboring hydroxyl group, acid-catalyzed cyclization to form a cyclic ether (a derivative of phthalan) is a possibility. Strong bases can deprotonate the hydroxyl groups, forming alkoxides. While this may not lead to degradation on its own, the resulting alkoxides are more susceptible to oxidation.
Q5: What are some common impurities that might be present in commercially available this compound?
A5: Impurities can arise from the synthetic route used. A common synthesis involves the reduction of dimethyl 4,5-dimethylphthalate.[5] Therefore, potential impurities could include the starting diester, the corresponding mono-ester, or byproducts from the reducing agent.
Troubleshooting Guides
This section provides structured guidance for specific experimental issues you might encounter.
Issue 1: Unexpected Side Products in a Reaction
Symptom: You are using this compound as a starting material, and you observe unexpected side products in your reaction mixture, leading to low yield of the desired product.
Possible Cause: The reaction conditions may be promoting the degradation of the this compound.
Troubleshooting Steps:
-
Analyze the Side Products:
-
Isolate the major side products using an appropriate chromatographic technique (e.g., column chromatography, preparative TLC, or HPLC).
-
Characterize the structure of the isolated side products using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Compare the spectra with those of potential degradation products like 2-(hydroxymethyl)-4,5-dimethylbenzaldehyde, 4,5-dimethylphthalaldehyde, or 4,5-dimethylphthalic acid.
-
-
Evaluate Reaction Conditions:
-
Temperature: High reaction temperatures can promote thermal decomposition. If possible, attempt the reaction at a lower temperature.
-
Atmosphere: If the reaction is not already being run under an inert atmosphere, consider doing so to minimize oxidation.
-
pH: If your reaction conditions are strongly acidic or basic, consider if a milder catalyst or buffer system could be employed.
-
Light Exposure: Protect the reaction from light, as benzylic alcohols can be susceptible to photodegradation.
-
Issue 2: Inconsistent Results Between Batches
Symptom: You are observing variability in reaction outcomes when using different batches of this compound.
Possible Cause: The purity of the batches may differ, or one of the batches may have degraded during storage.
Troubleshooting Steps:
-
Assess Purity:
-
Determine the purity of each batch using a suitable analytical technique such as HPLC, GC, or qNMR.
-
Compare the chromatograms or spectra for the presence of impurities.
-
-
Check for Degradation:
-
Look for the characteristic signals of oxidation products in the ¹H NMR spectrum (e.g., aldehyde protons around 9-10 ppm, carboxylic acid protons >10 ppm).
-
Perform a simple TLC analysis of each batch. Degradation products are typically more polar than the diol.
-
Experimental Protocols
Here are detailed protocols for assessing the stability of this compound and analyzing its potential degradation products.
Protocol 1: Accelerated Stability Study
This protocol is designed to assess the stability of this compound under stressed conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Amber HPLC vials
-
Oven
-
UV-Vis spectrophotometer
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Aliquot the stock solution into several amber HPLC vials.
-
Store the vials under the following conditions:
-
-20°C (control)
-
4°C
-
Room temperature (in the dark)
-
40°C (in the dark)
-
Room temperature (exposed to ambient light)
-
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take one vial from each condition.
-
Analyze the samples by HPLC.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Data Analysis:
| Condition | Time (hours) | Parent Compound Peak Area | New Peak 1 Area | New Peak 2 Area |
| -20°C (Control) | 0 | X | 0 | 0 |
| 72 | X | 0 | 0 | |
| 40°C (Dark) | 0 | X | 0 | 0 |
| 72 | Y | A | B | |
| RT (Light) | 0 | X | 0 | 0 |
| 72 | Z | C | D |
Protocol 2: Identification of Oxidation Products by LC-MS
This protocol outlines a method for identifying potential oxidative degradation products.
Materials:
-
Degraded sample of this compound
-
LC-MS system
-
Acetonitrile (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
Procedure:
-
Dissolve the degraded sample in acetonitrile.
-
Inject the sample into the LC-MS system.
-
Separate the components using a suitable C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
-
Monitor the masses of the eluting peaks.
-
Look for masses corresponding to the potential oxidation products:
-
2-(hydroxymethyl)-4,5-dimethylbenzaldehyde: [M+H]⁺ = 165.08
-
4,5-dimethylphthalaldehyde: [M+H]⁺ = 163.07
-
4,5-dimethylphthalic acid: [M+H]⁺ = 195.06
-
Visualizing Potential Degradation Pathways
The following diagrams illustrate the likely degradation pathways of this compound based on the known reactivity of benzylic alcohols.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Troubleshooting Low Conversion Rates in 4,5-Dimethylbenzene-1,2-dimethanol Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges leading to low conversion rates in reactions involving 4,5-Dimethylbenzene-1,2-dimethanol. This document provides a structured approach to troubleshooting, from initial checks to in-depth experimental optimization, grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding reactions with this compound.
Q1: My reaction with this compound is not reaching completion. What are the first things I should check?
A1: Before diving into complex troubleshooting, it is crucial to verify the foundational aspects of your experimental setup.[1] Start with these initial checks:
-
Reagent Purity: Confirm the purity of your this compound and all other reagents. Impurities can poison catalysts or lead to unwanted side reactions.
-
Solvent Quality: Ensure your solvent is anhydrous and free from peroxides, particularly for reactions that are sensitive to moisture or oxidation.[2]
-
Inert Atmosphere: For reactions involving air-sensitive reagents or catalysts, such as certain organometallics or oxidation catalysts, verify that a truly inert (nitrogen or argon) atmosphere has been established and maintained.
-
Stoichiometry: Meticulously double-check all your calculations for the amounts of reagents and catalysts.
Q2: I'm observing a significant amount of polymeric byproduct. What is the likely cause?
A2: Polymerization is a frequent side reaction with diols like this compound, especially in the presence of acid or at high temperatures. As a benzylic diol, it is susceptible to intermolecular etherification and other condensation reactions. To mitigate this, consider lowering the reaction temperature, employing a milder catalyst, or adjusting the pH.
Q3: Could the source or batch of my this compound be affecting the reaction's success?
A3: Absolutely. The purity and even the physical form of starting materials can differ between suppliers and batches. It is a good laboratory practice to characterize any new batch of starting material (e.g., via NMR, melting point) before use, especially when facing issues with reproducibility.
Part 2: In-Depth Troubleshooting Guides
This section offers a systematic approach to identifying and resolving the root causes of low conversion rates.
Guide 1: Starting Material and Reagent-Related Issues
The quality of your starting materials is a critical factor in achieving high conversion.
Problem: Inconsistent results and low conversion despite adhering to the established protocol.
-
Plausible Cause 1: Purity of this compound.
-
Explanation: The starting material might be contaminated with impurities from its synthesis, such as the corresponding dialdehyde or mono-alcohol. These can interfere with the intended reaction.
-
Troubleshooting Steps:
-
Analyze Starting Material: Use ¹H NMR and/or GC-MS to check for impurities in your this compound.
-
Purification: If impurities are found, consider recrystallization or column chromatography. A common solvent system for recrystallization is ethyl acetate/hexanes.
-
-
-
Plausible Cause 2: Degradation of Reagents.
-
Explanation: Many reagents, particularly oxidizing or reducing agents, can degrade if not stored correctly.
-
Troubleshooting Steps:
-
Verify Reagent Activity: When possible, test the reagent's activity on a simple, reliable substrate.
-
Use Fresh Reagents: It is always best to use freshly opened or newly prepared reagents.
-
-
Guide 2: Optimizing Reaction Conditions
The environment in which the reaction takes place is paramount to its success.
Problem: The reaction stalls at a low or moderate conversion.
-
Plausible Cause 1: Suboptimal Temperature.
-
Explanation: The reaction may have a significant activation energy that is not being overcome at the current temperature. Conversely, excessively high temperatures can cause decomposition of the starting material or product.[1]
-
Troubleshooting Steps:
-
Systematic Temperature Screening: Conduct a series of small-scale reactions at various temperatures (e.g., in 10 °C increments) to identify the optimal condition.
-
Monitor for Decomposition: Use TLC or LC-MS to check for the formation of degradation products at higher temperatures.[1]
-
-
-
Plausible Cause 2: Incorrect Solvent Choice.
-
Explanation: The solvent's properties, such as polarity, boiling point, and its ability to dissolve all reactants and intermediates, are crucial. Poor solubility can result in a heterogeneous mixture and slow reaction rates.
-
Troubleshooting Steps:
-
Solubility Check: Confirm that all reactants are fully dissolved at the reaction temperature.
-
Solvent Screening: If solubility is an issue, experiment with a range of solvents with different polarities. For instance, if a reaction is slow in a non-polar solvent like toluene, a more polar solvent such as THF or dioxane may be more effective.
-
-
-
Plausible Cause 3: Catalyst Inactivity or Poisoning.
-
Explanation: Many reactions with this compound rely on catalysts (e.g., acid, base, or transition metal catalysts). The catalyst might be inactive or could be poisoned by impurities in the starting materials or solvent.
-
Troubleshooting Steps:
-
Catalyst Loading: Experiment with increasing the amount of catalyst.
-
Catalyst Pre-activation: Some catalysts need an activation step before use. Refer to the literature for your specific catalyst.
-
Purify Reagents and Solvent: Make sure all reaction components are free from potential catalyst poisons like water or sulfur compounds.[2]
-
-
Part 3: Experimental Protocols
Detailed protocols for key procedures are provided below.
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using fluted filter paper.
-
Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy.
-
Cooling: Allow the solution to cool gradually to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Confirm the purity of the recrystallized product through ¹H NMR and melting point analysis.
Protocol 2: General Procedure for a Trial Oxidation Reaction
This protocol outlines a general method for oxidizing this compound to the corresponding dialdehyde.
-
Setup: In a flame-dried, round-bottom flask with a magnetic stir bar, add this compound (1 equivalent).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add anhydrous solvent (e.g., Dichloromethane) via syringe.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C) in an ice bath.
-
Reagent Addition: Slowly add the oxidizing agent (e.g., Dess-Martin periodinane, 2.2 equivalents) in portions over 15 minutes.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Part 4: Visualizations
Diagram 1: Troubleshooting Logic Flow
This diagram presents a decision-making workflow for addressing low conversion rates.
Caption: A decision tree for troubleshooting low conversion rates.
Diagram 2: Common Reaction Pathway and Side Reaction
This diagram shows a generic oxidation of this compound and a potential polymerization side reaction.
Caption: Reaction scheme showing the desired oxidation and a potential side reaction.
Part 5: Data Summary
Systematic logging of experiments is crucial when screening reaction conditions. The table below provides an example of how to organize your data for easy comparison.
| Entry | Temperature (°C) | Solvent | Catalyst Loading (mol%) | Conversion (%) | Notes |
| 1 | 25 | DCM | 5 | 30 | Reaction is sluggish. |
| 2 | 40 (reflux) | DCM | 5 | 65 | Improved conversion, some byproduct observed. |
| 3 | 25 | THF | 5 | 45 | Better solubility, improved rate over Entry 1. |
| 4 | 40 | DCM | 10 | 85 | Higher catalyst loading significantly improves conversion. |
Part 6: References
For further reading and to support the information provided in this guide, please consult the following resources.
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. --INVALID-LINK--
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March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley, 1992.
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Dess, D. B.; Martin, J. C. A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. J. Am. Chem. Soc.1991 , 113 (19), 7277–7287. --INVALID-LINK--
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Reichardt, C.; Welton, T. Solvents and Solvent Effects in Organic Chemistry, 4th ed.; Wiley-VCH, 2010. --INVALID-LINK--
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Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 8th ed.; Butterworth-Heinemann, 2017. --INVALID-LINK--
References
Technical Support Center: Purification of Crude 4,5-Dimethylbenzene-1,2-dimethanol
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for 4,5-Dimethylbenzene-1,2-dimethanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this versatile chemical intermediate. As a key building block in the synthesis of various ligands, molecular sensors, and pharmaceutical compounds, achieving high purity is critical for reliable downstream applications. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues you may encounter during the purification of this compound, particularly following its synthesis via the reduction of dimethyl 4,5-dimethylphthalate.
Q1: My initial analysis (TLC/NMR) of the crude product shows multiple impurities. What are they likely to be and what is the overall purification strategy?
A1: Impurities in crude this compound typically arise from the synthetic route used. The most common synthesis involves the reduction of dimethyl 4,5-dimethylphthalate, often with a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[1][2]
Probable Impurities and Their Origin:
| Impurity | Chemical Name | Origin | Polarity Relative to Product |
| Starting Material | Dimethyl 4,5-dimethylphthalate | Incomplete reduction.[3] | Less Polar |
| Mono-alcohol | Methyl (4,5-dimethyl-2-(hydroxymethyl)phenyl)methanoate | Partial reduction of the diester.[4] | Less Polar |
| Reaction Byproducts | Aluminum salts (from LiAlH₄ workup) | Aqueous workup of the reaction.[3] | Highly Polar / Insoluble |
| Solvent Residue | Tetrahydrofuran (THF), Diethyl Ether | Trapped solvent from the reaction or workup. | N/A (Volatile) |
The primary purification strategy involves selecting a method based on the polarity differences between the desired diol and the impurities. The diol is a significantly polar molecule due to its two hydroxyl groups.
Recommended Purification Workflow:
-
Initial Workup: A proper aqueous workup post-reduction is crucial to quench excess LiAlH₄ and remove the bulk of the resulting aluminum salts.
-
Primary Purification:
-
Recrystallization: This is the preferred method if the impurities have significantly different solubilities than the product. It is efficient and can yield very pure material without the need for chromatography.[1][5]
-
Flash Column Chromatography: This method is necessary when recrystallization is ineffective or when impurities have polarities very similar to the product.[6][7]
-
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Q2: I attempted to recrystallize the crude product, but it "oiled out" instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[8] The resulting liquid (oil) is an impure molten form of your compound, which will solidify into an amorphous solid or "gunk" upon cooling, trapping impurities.
Probable Causes & Solutions:
-
Cause 1: Solvent boiling point is too high.
-
Explanation: The boiling point of your chosen solvent is higher than the melting point of your product (reported as 70-71 °C).[1]
-
Solution: Choose a solvent with a lower boiling point. For a moderately polar diol like this, a good starting point is a mixed solvent system like Ethanol/Water or Ethyl Acetate/Hexanes.
-
-
Cause 2: Solution was cooled too quickly.
-
Explanation: Rapid cooling ("crash cooling") can cause the concentration of the solute to exceed its solubility limit so quickly that molecules don't have time to orient into an ordered crystal lattice.[9]
-
Solution: Re-heat the solution until the oil fully dissolves (add a minimal amount of extra hot solvent if needed). Then, allow the flask to cool slowly to room temperature, perhaps by insulating it with glass wool or a towel, before moving it to an ice bath.
-
-
Cause 3: High concentration of impurities.
-
Explanation: Impurities can depress the melting point of the mixture, making it more prone to oiling out.
-
Solution: First, attempt a rapid purification to remove the bulk of impurities. This could be a quick "wash" by suspending the crude solid in a cold, poor solvent (like hexanes) to remove non-polar impurities, or a preliminary pass through a short plug of silica gel before attempting a full recrystallization.
-
Q3: My recovery after recrystallization is very low. How can I improve the yield?
A3: Low recovery is a common issue in recrystallization and can almost always be traced back to one of a few procedural missteps.[8]
Troubleshooting Low Recrystallization Yield:
| Probable Cause | Explanation | Solution |
| Too much solvent used | The most common error is adding too much hot solvent during the dissolution step. Your product has some solubility even in cold solvent, and excess solvent will keep a significant portion of it dissolved.[8] | Use the absolute minimum amount of boiling solvent required to fully dissolve the solid. Add the hot solvent portion-wise with heating and swirling until the solid just dissolves.[9] |
| Premature crystallization | Crystals formed during a hot gravity filtration step (if performed to remove insoluble impurities). | Use a pre-heated funnel and fluted filter paper to speed up the filtration process. Keep the solution at or near its boiling point during the transfer. |
| Washing with warm solvent | Washing the collected crystals on the filter with solvent that is not ice-cold will redissolve a portion of your product. | Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals. |
| Incomplete crystallization | The solution was not cooled for a sufficient amount of time or to a low enough temperature. | Ensure the flask is left in an ice bath for at least 20-30 minutes after reaching room temperature to maximize crystal formation. |
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Q4: I'm performing column chromatography, but the separation between my product and an impurity is poor. How can I improve it?
A4: Poor separation (low resolution) in column chromatography means the solvent system (mobile phase) is not optimal for the stationary phase (typically silica gel). The goal is to find a solvent system where your product has an Rf value of ~0.3-0.4 on a TLC plate, and the impurities are well-separated from it.[6]
Steps to Improve Separation:
-
Optimize the Mobile Phase:
-
If Rf is too high (spots run too fast): Your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., switch from 50% Ethyl Acetate/Hexanes to 30% Ethyl Acetate/Hexanes).
-
If Rf is too low (spots don't move): Your mobile phase is not polar enough. Increase the proportion of the polar solvent.
-
-
Consider a Different Stationary Phase:
-
Standard silica gel is acidic and very polar. For a diol, which is also very polar, interactions can be very strong.[6]
-
A Diol-bonded silica phase can be an excellent alternative. It provides polar interactions but with less aggressive hydrogen bonding compared to bare silica, often leading to better peak shapes and more reproducible separations for polar compounds like diols.[10][11]
-
-
Improve Your Technique:
-
Column Packing: Ensure the column is packed perfectly without any cracks or bubbles, which cause channeling and poor separation.
-
Sample Loading: Load the crude product in a highly concentrated band using the minimum possible volume of solvent. Pre-adsorbing the compound onto a small amount of silica ("dry loading") is the best method for achieving a narrow starting band.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol assumes a mixed solvent system of Ethyl Acetate (good solvent) and Hexanes (poor solvent).
-
Dissolution: Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a boiling chip. Heat a beaker of ethyl acetate on a hot plate. Add the minimum volume of hot ethyl acetate to the flask while heating and swirling until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Induce Crystallization: While the solution is still hot, slowly add hexanes dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This is the saturation point. Add 1-2 drops of hot ethyl acetate to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold hexanes (or a hexanes-rich mixture from the mother liquor) to remove any adhering soluble impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer them to a watch glass and let them air dry or place them in a vacuum desiccator.
Protocol 2: Flash Column Chromatography
-
Solvent Selection: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good target is a mobile phase that gives the diol product an Rf of ~0.3-0.4. For this compound, a gradient of Ethyl Acetate in Hexanes is a good starting point.
-
Column Packing: Select an appropriate size column. As a rule of thumb, use about 50 g of silica gel for every 1 g of crude material. Pack the column as a slurry with the initial, least polar solvent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by dissolving the crude product, adding a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
Elution: Begin eluting with the starting solvent mixture, collecting fractions. Monitor the elution by TLC. Gradually increase the polarity of the mobile phase (e.g., from 20% to 50% Ethyl Acetate in Hexanes) to elute more polar compounds.
-
Fraction Analysis: Spot each collected fraction on a TLC plate. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for pure this compound? A1: Based on safety data for structurally similar aromatic diols and diamines, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[12][13] Some related compounds are sensitive to air and light, so storing under an inert atmosphere (like argon or nitrogen) and in an amber vial is recommended for long-term stability.[13]
Q2: How can I definitively confirm the purity of my final product? A2: A combination of techniques should be used:
-
Melting Point: A sharp melting point that matches the literature value (70-71 °C) is a strong indicator of high purity.[1] Impure compounds typically exhibit a depressed and broad melting range.
-
Thin Layer Chromatography (TLC): The purified compound should appear as a single spot on a TLC plate developed with an appropriate solvent system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods. The spectra should show the correct chemical shifts, integration values, and coupling patterns, with no significant signals attributable to impurities.[1]
-
Elemental Analysis (CHN): For a final, rigorous confirmation, the experimentally determined percentages of carbon, hydrogen, and nitrogen should match the theoretical values for the molecular formula C₈H₁₀O₂.
Q3: What are the primary safety hazards I should be aware of during purification? A3:
-
Chemical Hazards:
-
This compound: While specific data is limited, similar aromatic compounds can cause skin and serious eye irritation.[14] Assume it is harmful if swallowed or inhaled.
-
Solvents (Ethyl Acetate, Hexanes, THF): These are flammable liquids. Always handle them in a well-ventilated fume hood away from ignition sources.[15] THF can form explosive peroxides over time.[15]
-
Silica Gel: Inhalation of fine silica dust can cause respiratory irritation. Handle in a fume hood or wear a dust mask.
-
-
Procedural Hazards:
-
Heating: Use a heating mantle or water bath for controlled heating of flammable solvents. Never heat a sealed container.
-
Vacuum Filtration/Rotary Evaporation: Glassware under vacuum can implode if it is cracked or damaged. Inspect all glassware before use.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12][16] Consult the Safety Data Sheet (SDS) for each specific chemical before use.[17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
- 7. column-chromatography.com [column-chromatography.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 10. separationmethods.com [separationmethods.com]
- 11. silicycle.com [silicycle.com]
- 12. fishersci.com [fishersci.com]
- 13. labsolu.ca [labsolu.ca]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ch.ic.ac.uk [ch.ic.ac.uk]
- 16. fishersci.com [fishersci.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
Handling and storage of 4,5-Dimethylbenzene-1,2-dimethanol in the lab
This guide provides in-depth technical support for the handling, storage, and troubleshooting of 4,5-Dimethylbenzene-1,2-dimethanol (CAS: 60070-05-5) in a laboratory setting. It is designed for researchers, scientists, and professionals in drug development who utilize this versatile dimethyl-substituted aryl diol in their work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a dimethyl-substituted aryl diol compound often used in proteomics research and as a building block in organic synthesis.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 60070-05-5 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 166.22 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | 70-71 °C | --INVALID-LINK-- |
Q2: What are the primary hazards associated with this compound?
This compound is classified as a hazardous substance. Key hazards include:
-
Skin Irritation (H315): Causes skin irritation.
-
Serious Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation.
Always consult the Safety Data Sheet (SDS) for a comprehensive understanding of the hazards before handling.
Q3: What are the proper storage conditions for this compound?
To ensure the stability and longevity of the compound, it should be stored in a cool, dry, and well-ventilated area. Keep the container tightly closed and protected from light and moisture. Improper storage can lead to degradation.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
Standard laboratory PPE is required. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator may be necessary.
Q5: How should I dispose of this compound waste?
Dispose of this chemical and its container at a licensed waste disposal site. Do not allow it to enter drains or waterways. All disposal activities must be in accordance with local, state, and federal regulations.
Troubleshooting Guide
Issue 1: The compound, which should be a white to off-white solid, has a yellow or brownish tint.
-
Potential Cause: This discoloration is likely due to oxidation. Benzylic alcohols are susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures. The initial oxidation products are often the corresponding aldehydes, which can then be further oxidized to carboxylic acids. These impurities can impart a yellow or brown color to the material.
-
Troubleshooting Steps:
-
Assess the Extent of Discoloration: A slight off-white or pale yellow color may indicate minor degradation that might not significantly affect some applications. However, a distinct yellow or brown color suggests more substantial impurity.
-
Purity Check (Recommended): To ascertain the purity, you can perform analytical tests:
-
NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H NMR spectrum. Look for the appearance of new peaks, particularly in the aldehyde region (around 9-10 ppm) or a broad peak indicative of a carboxylic acid proton.
-
Melting Point Analysis: A broad or depressed melting point compared to the literature value (70-71 °C) is a strong indicator of impurities.
-
-
Purification: If the compound is deemed too impure for your experiment, it can be purified by recrystallization. A common solvent system for similar compounds is ethanol and water. Dissolve the solid in a minimal amount of hot ethanol and then slowly add water until the solution becomes cloudy. Allow the solution to cool slowly to form crystals, which can then be isolated by filtration.
-
-
Impact on Experiments: Using the oxidized compound can lead to unexpected side reactions, lower yields, and difficulty in product purification. The aldehyde and carboxylic acid impurities can react with other reagents in your experimental setup.
Issue 2: Inconsistent or low yields in reactions using this compound.
-
Potential Cause 1: Compound Degradation: As mentioned above, the presence of oxidation impurities means a lower concentration of the desired starting material, leading to lower yields.
-
Potential Cause 2: Solubility Issues: While soluble in alcohols like methanol, its solubility in other organic solvents may be limited. Ensure the compound is fully dissolved in your reaction solvent before proceeding. Gentle heating may be required, but be mindful of potential degradation at elevated temperatures.
-
Troubleshooting Steps:
-
Confirm Purity: Use the methods described in "Issue 1" to check the purity of your starting material.
-
Optimize Reaction Conditions:
-
Solvent: If you suspect solubility is an issue, consider using a more polar solvent or a co-solvent system.
-
Temperature: While heating can improve solubility, it can also promote degradation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Inert Atmosphere: For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation of the starting material.
-
-
Experimental Workflows
Standard Handling and Weighing Protocol
This workflow outlines the standard procedure for safely handling and weighing this compound.
Caption: Standard Operating Procedure for Handling this compound.
Troubleshooting Workflow for Suspected Degradation
This diagram provides a logical sequence of steps to follow if you suspect your compound has degraded.
Caption: Troubleshooting workflow for degraded this compound.
References
Technical Support Center: Synthesis of 4,5-Dimethylbenzene-1,2-dimethanol
Welcome to the technical support center for the synthesis of 4,5-Dimethylbenzene-1,2-dimethanol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed protocols for various synthetic strategies. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are several viable synthetic routes, each with its own advantages and disadvantages. The most common approaches include:
-
Three-Step Diels-Alder/Aromatization/Reduction Sequence: This is a highly efficient and cost-effective method with a reported overall yield of around 80%.[1][2] It begins with a Diels-Alder reaction, followed by dehydrogenation to form a phthalate derivative, which is then reduced to the target diol.
-
Direct Reduction of 4,5-Dimethylphthalic Acid Derivatives: This is a more direct route if the starting material, such as dimethyl 4,5-dimethylphthalate or 4,5-dimethylphthalic anhydride, is readily available.[3] The reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Hydrolysis of Dihalo-o-xylene Derivatives: This method involves the hydrolysis of a corresponding α,α'-dihalo-4,5-dimethyl-o-xylene.[4] While conceptually straightforward, the synthesis of the dihalo precursor may be required.
-
Catalytic Hydrogenation of 4,5-Dimethylphthalic Acid: This approach offers a greener alternative by using catalytic hydrogenation to reduce the carboxylic acid groups.[5] However, catalyst selection is crucial to avoid reduction of the benzene ring.
Q2: Which synthetic route is recommended for large-scale synthesis?
A2: For large-scale synthesis, the three-step Diels-Alder/Aromatization/Reduction sequence is often preferred due to its high overall yield and the use of relatively inexpensive starting materials.[2] The direct reduction of a commercially available 4,5-dimethylphthalic acid derivative is also a strong candidate for scalability if the starting material is economically viable in bulk.
Q3: What are the main safety considerations when synthesizing this compound?
A3: Safety is paramount. Key considerations include:
-
Use of Strong Reducing Agents: Reactions involving lithium aluminum hydride (LiAlH₄) are highly exothermic and react violently with water. These reactions must be conducted under anhydrous conditions and with extreme caution.
-
Handling of Flammable Solvents: Many of the procedures use flammable organic solvents like tetrahydrofuran (THF), diethyl ether, and xylene. All manipulations should be performed in a well-ventilated fume hood, away from ignition sources.
-
Catalytic Hydrogenation: This process involves the use of flammable hydrogen gas under pressure and pyrophoric catalysts like Palladium on carbon (Pd/C). Proper equipment and handling procedures are essential to mitigate the risk of fire or explosion.
Troubleshooting Guides
Route 1: Three-Step Diels-Alder/Aromatization/Reduction
This route is particularly effective, but each step presents unique challenges.
Diagram of the Three-Step Synthetic Route
Caption: Workflow for the three-step synthesis of this compound.
Step 1: Diels-Alder Reaction
-
Issue: Low or no yield of the Diels-Alder adduct.
-
Possible Cause: The diene or dienophile may be impure or degraded.
-
Troubleshooting: Ensure the purity of your starting materials. If necessary, purify the diene and dienophile by distillation or recrystallization before use. Also, confirm the reaction temperature and time are appropriate for the specific substrates.
-
-
Issue: Formation of side products.
-
Possible Cause: The reaction may be reversible at high temperatures, or polymerization of the diene/dienophile could be occurring.
-
Troubleshooting: Optimize the reaction temperature. Running the reaction at the lowest effective temperature can minimize side reactions. Ensure that the reaction is performed under an inert atmosphere if the reactants are sensitive to oxidation.
-
Step 2: Dehydrogenation (Aromatization)
-
Issue: Incomplete conversion to dimethyl 4,5-dimethylphthalate.
-
Possible Cause: The catalyst (e.g., 10% Pd/C) may be inactive or used in insufficient quantity.
-
Troubleshooting: Use fresh, high-quality catalyst. Ensure the catalyst is not poisoned by impurities in the starting material or solvent. Increasing the catalyst loading or reaction time may also improve conversion. The choice of solvent is also critical; a high-boiling solvent like p-xylene is often used to achieve the necessary temperature.[2]
-
-
Issue: Difficulty in removing the catalyst after the reaction.
-
Possible Cause: The catalyst particles are too fine.
-
Troubleshooting: Filter the hot reaction mixture through a pad of Celite®. This will help to retain the fine catalyst particles and prevent them from passing through the filter paper.
-
Step 3: Reduction of the Diester
-
Issue: Low yield of the final diol product.
-
Possible Cause: Incomplete reduction or degradation of the product during workup.
-
Troubleshooting:
-
Anhydrous Conditions: Lithium aluminum hydride reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Controlled Addition: Add the diester to the LiAlH₄ suspension slowly at a low temperature (e.g., 0 °C) to control the exothermic reaction.
-
Careful Quenching: The quenching of excess LiAlH₄ is also highly exothermic. A common and safe procedure is the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
-
Route 2: Direct Reduction of 4,5-Dimethylphthalic Anhydride/Acid
Diagram of the Direct Reduction Route
Caption: Direct reduction pathways to this compound.
-
Issue: The reaction stalls or is incomplete.
-
Possible Cause: The reducing agent has been consumed by moisture or the starting material is not sufficiently soluble in the reaction solvent.
-
Troubleshooting: As with the diester reduction, strictly anhydrous conditions are essential. For phthalic acids, which have lower solubility, a stronger reducing agent like borane in THF (BH₃-THF) can be more effective.[6]
-
-
Issue: Over-reduction or side reactions.
-
Possible Cause: Reaction temperature is too high or the reaction time is too long.
-
Troubleshooting: Maintain the recommended reaction temperature and monitor the reaction progress by TLC. Once the starting material is consumed, proceed with the workup to avoid potential side reactions.
-
Experimental Protocols
Protocol 1: Three-Step Synthesis of this compound[2]
Step 1 & 2: Synthesis of Dimethyl 4,5-dimethylphthalate This protocol combines the Diels-Alder reaction and subsequent aromatization.
-
A mixture of the appropriate diene and dienophile is refluxed to form the Diels-Alder adduct.
-
The crude adduct is then subjected to dehydrogenation using 10% Pd-C (5 wt%) in refluxing p-xylene for 24 hours.
-
After cooling, the catalyst is removed by filtration through Celite®.
-
The solvent is removed under reduced pressure, and the resulting crude dimethyl 4,5-dimethylphthalate can be purified by recrystallization. An 89% yield for the dehydrogenation step has been reported.[2]
Step 3: Reduction to this compound
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the dimethyl 4,5-dimethylphthalate from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours, or until TLC analysis indicates complete conversion of the diester.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
-
The product can be purified by recrystallization. A 91% yield for this reduction step has been reported.[2]
Comparative Data of Synthetic Routes
| Synthetic Route | Key Reagents | Approx. Time | Reported Yield | Key Advantages | Potential Disadvantages |
| Three-Step Synthesis | Diene, Dienophile, Pd/C, LiAlH₄ | 2-3 days | ~80% overall[2] | High yield, cost-effective | Multi-step, requires handling of pyrophoric catalyst and potent reducing agent |
| Direct Diester Reduction | Dimethyl 4,5-dimethylphthalate, LiAlH₄ | 3-4 hours | >90%[2] | Fast, high-yielding final step | Dependent on the availability and cost of the starting diester |
| Direct Diacid Reduction | 4,5-Dimethylphthalic acid, BH₃-THF | 18-24 hours | Good (not specified for this specific compound)[6] | Avoids esterification step | Borane is a hazardous reagent |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN102060668A - Method for preparing o-xylene-alpha, alpha'-diol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Characterization of 4,5-Dimethylbenzene-1,2-dimethanol
Welcome to the technical support center for the characterization of 4,5-dimethylbenzene-1,2-dimethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this symmetrical aromatic diol. We will delve into troubleshooting and frequently asked questions regarding its characterization by NMR spectroscopy, mass spectrometry, and chromatography, providing not just protocols, but the scientific reasoning behind them.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for this compound in ¹H and ¹³C NMR?
Due to the symmetrical nature of this compound, its NMR spectra are relatively simple. The molecule possesses a plane of symmetry that renders the two methyl groups, the two aromatic protons, and the two benzylic methylene groups chemically equivalent.
Table 1: Expected NMR Chemical Shifts for this compound in CDCl₃ [1]
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic-H | ~7.19 (s, 2H) | ~129.5 |
| Methylene-CH₂ | ~4.69 (s, 4H) | ~64.0 |
| Methyl-CH₃ | ~2.27 (s, 6H) | ~19.1 |
| Aromatic-C (ipso, C-OH) | - | ~136.8 |
| Aromatic-C (ipso, C-CH₃) | - | ~135.9 |
Note: Chemical shifts can vary slightly depending on the concentration and the specific batch of deuterated solvent.
Q2: What are the common impurities I should look for in my sample?
The synthesis of this compound typically involves the reduction of dimethyl 4,5-dimethylphthalate with a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1] Therefore, potential impurities to be aware of include:
-
Unreacted Starting Material: Dimethyl 4,5-dimethylphthalate. Look for a singlet around 3.8 ppm in the ¹H NMR spectrum corresponding to the two methoxy groups.
-
Over-reduced Products: While less common, it's possible to have over-reduction of the aromatic ring under harsh conditions, though this is unlikely with LiAlH₄ under standard protocols.
-
Solvent Residues: Common solvents used in the synthesis and work-up, such as tetrahydrofuran (THF) and diethyl ether, may be present. Consult NMR solvent impurity charts for their characteristic chemical shifts.[2][3][4][5][6]
Q3: What are the key safety precautions when handling this compound?
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds and its precursors suggest the following precautions.[7]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Respiratory Protection: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Section 2: Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
The high degree of symmetry in this compound simplifies its NMR spectrum, but this can also present challenges in confirming the structure and assessing purity.
Issue 1: My ¹H NMR spectrum only shows three singlets. How can I be sure it's my compound?
Causality: The molecular symmetry leads to isochronous protons, resulting in the observation of only three singlets for the aromatic, methylene, and methyl protons.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for NMR confirmation.
Step-by-Step Protocol:
-
Verify Integration: Carefully integrate the three singlets in your ¹H NMR spectrum. The ratio should be approximately 1:2:3, corresponding to the 2 aromatic protons, 4 methylene protons, and 6 methyl protons.
-
Acquire a ¹³C NMR Spectrum: A ¹³C NMR spectrum is crucial for confirming the carbon backbone. You should observe five distinct signals corresponding to the five unique carbon environments in the molecule (two aromatic CH, two ipso-aromatic C, and one methyl C).
-
Consider 2D NMR: If ambiguity remains, a Heteronuclear Single Quantum Coherence (HSQC) experiment will show the correlation between the protons and the carbons they are attached to, confirming the assignments.
Mass Spectrometry (MS)
Predicting the fragmentation pattern is key to confirming the molecular weight and structure of this compound.
Issue 2: I am not seeing the molecular ion peak or the fragmentation is confusing.
Causality: Benzylic alcohols can be prone to dehydration and benzylic cleavage upon ionization in the mass spectrometer. The high symmetry of the molecule will also influence the fragmentation pattern.
Proposed Fragmentation Pathway:
Caption: Proposed MS fragmentation of this compound.
Troubleshooting Steps:
-
Look for the Molecular Ion (M⁺): The expected molecular ion peak will be at m/z = 166. It may be weak due to facile fragmentation.
-
Identify Key Fragments:
-
Loss of Water (M-18): A peak at m/z = 148 is expected due to the loss of a water molecule from the diol.
-
Benzylic Cleavage (M-31): Loss of a hydroxymethyl radical (•CH₂OH) will result in a fragment at m/z = 135. This is often a prominent peak for benzylic alcohols.
-
Further Fragmentation: The fragment at m/z = 135 can undergo further fragmentation to yield ions at m/z = 119 and m/z = 105.
-
-
Soft Ionization Techniques: If the molecular ion is not observed with electron ionization (EI), consider using a softer ionization technique such as chemical ionization (CI) or electrospray ionization (ESI) to increase its abundance.
High-Performance Liquid Chromatography (HPLC)
Due to its polarity, this compound is well-suited for normal-phase or HILIC chromatography.
Issue 3: I am having trouble getting good peak shape and resolution in my HPLC analysis.
Causality: Poor peak shape can be due to interactions with the stationary phase, improper mobile phase composition, or sample overload. The polarity of the diol requires careful method development.
General HPLC Protocol & Troubleshooting:
Table 2: Recommended Starting Conditions for HPLC Analysis
| Parameter | Normal Phase | HILIC |
| Column | Silica or Diol[8][9] | Diol or other HILIC phase |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol | Acetonitrile/Water |
| Gradient | Isocratic or shallow gradient with increasing polar solvent | Isocratic or shallow gradient with increasing aqueous component |
| Detector | UV at 220 nm or 275 nm | UV at 220 nm or 275 nm |
Troubleshooting Workflow:
Caption: HPLC troubleshooting workflow for peak shape issues.
-
Optimize Mobile Phase: For normal phase, vary the percentage of the polar modifier (e.g., isopropanol) to adjust retention and selectivity. For HILIC, adjust the water content; a higher water content will decrease retention.
-
Consider the Stationary Phase: A diol column can offer different selectivity compared to a standard silica column and may improve peak shape for polar analytes like diols.[8][9]
-
Check for Overload: Inject a dilution series of your sample to ensure you are not overloading the column, which can lead to peak fronting.
-
Sample Diluent: Ensure your sample is dissolved in a solvent that is weaker than the mobile phase to avoid peak distortion.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. labs.chem.byu.edu [labs.chem.byu.edu]
- 3. bkinstruments.co.kr [bkinstruments.co.kr]
- 4. chem.washington.edu [chem.washington.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ugto.mx [ugto.mx]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. hawach.com [hawach.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4,5-Dimethylbenzene-1,2-dimethanol: A Comparative Analysis
For researchers and professionals in drug development and chemical analysis, the precise characterization of molecules is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of 4,5-Dimethylbenzene-1,2-dimethanol, a substituted aromatic diol. While direct mass spectral data for this specific compound is not extensively published, this guide will leverage established principles of mass spectrometry and data from analogous structures to provide a robust analytical framework. We will explore ionization techniques, mass analyzers, and fragmentation patterns, and compare these methods with alternative analytical approaches.
Understanding the Analyte: this compound
This compound, also known as o-xylene-α,α'-diol, is an aromatic compound containing two hydroxymethyl functional groups. Its structure suggests a moderate polarity and the potential for thermal stability, which are key considerations when selecting an appropriate analytical technique. The presence of the benzylic alcohol moieties is expected to heavily influence its fragmentation behavior in mass spectrometry.
Mass Spectrometry Approaches for Analysis
Mass spectrometry is a powerful tool for the structural elucidation and quantification of organic molecules. The choice of ionization source and mass analyzer is critical and depends on the specific analytical goals.
Ionization Techniques: A Comparative Overview
The ionization method determines how the analyte is converted into gas-phase ions for mass analysis. For this compound, several techniques are viable, each with distinct advantages.
-
Electron Ionization (EI): This is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant energy, leading to extensive and reproducible fragmentation.[1] EI is well-suited for providing detailed structural information and is often coupled with Gas Chromatography (GC-MS). For this compound, EI would likely produce a complex fragmentation pattern useful for identification.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules.[2] It generates ions from a solution, making it compatible with Liquid Chromatography (LC-MS). While this compound has hydroxyl groups, its overall polarity is moderate. ESI may be effective, but derivatization to enhance ionization efficiency could be beneficial for trace analysis.[3] For instance, complexation with boric acid has been shown to be effective for the analysis of diols in negative ion mode.[4]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is well-suited for compounds of low to moderate polarity that are thermally stable.[5][6] The analyte is vaporized and then ionized through gas-phase reactions. Given the properties of this compound, APCI coupled with LC-MS would be a robust method for its analysis, offering good sensitivity without significant fragmentation.[7][8]
Proposed Electron Ionization Fragmentation Pathway
A plausible fragmentation pathway is visualized in the following diagram:
Caption: Proposed EI fragmentation of this compound.
Mass Analyzers: A Comparison of Performance
The choice of mass analyzer will dictate the resolution, mass accuracy, and speed of the analysis.[10]
| Mass Analyzer | Principle | Advantages | Disadvantages | Best Suited For |
| Quadrupole | Uses an oscillating electric field to filter ions by their mass-to-charge ratio (m/z).[11] | Robust, cost-effective, good for quantitative analysis (especially in triple quadrupole configuration).[12] | Lower resolution and mass accuracy compared to TOF and Orbitrap.[11] | Targeted quantification and routine screening. |
| Time-of-Flight (TOF) | Separates ions based on the time they take to travel a fixed distance.[10] | High mass accuracy, wide mass range, fast acquisition speed. | Lower dynamic range than quadrupoles.[13] | Accurate mass determination and identification of unknowns. |
| Orbitrap | Traps ions in an orbital motion around a central electrode; the frequency of this motion is related to the m/z. | Very high resolution and mass accuracy, excellent for structural elucidation.[14] | Slower scan speed compared to TOF, higher cost. | High-resolution analysis for unambiguous formula determination. |
Experimental Protocol: GC-MS Analysis
This section outlines a detailed, step-by-step methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. Create a series of calibration standards by serial dilution.
-
Sample Extraction (if in a matrix): For samples in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.
-
Derivatization (Optional but Recommended): To improve volatility and thermal stability, silylation is a common derivatization technique for compounds with hydroxyl groups.[15] React the dried sample extract with a silylating agent (e.g., BSTFA with 1% TMCS) at 70°C for 30 minutes.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent Intuvo 9000 GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)[16]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet: Split/splitless injector at 250°C, operated in splitless mode for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
Data Analysis
-
Identification: Identify the analyte peak based on its retention time and by comparing the acquired mass spectrum with a reference library (if available) or by interpreting the fragmentation pattern.
-
Quantification: Generate a calibration curve by plotting the peak area of the target ion against the concentration of the standards. Use this curve to determine the concentration of the analyte in unknown samples.
The experimental workflow is summarized in the diagram below:
Caption: GC-MS workflow for this compound analysis.
Comparison with Alternative Techniques: HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a common alternative for the analysis of aromatic compounds.[17] The performance of GC-MS and HPLC-UV for the analysis of this compound is compared below.
| Feature | GC-MS | HPLC-UV |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass. | Separation based on polarity in a liquid mobile phase, with detection by UV absorbance. |
| Analyte Suitability | Suitable for volatile and thermally stable compounds. Derivatization may be needed for polar analytes.[18] | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[19] |
| Selectivity | Very high, as it provides both chromatographic separation and mass spectral information. | Moderate, relies on chromatographic resolution and the chromophore of the analyte. |
| Sensitivity | Generally very high, especially in selected ion monitoring (SIM) mode. | Good, but typically less sensitive than GC-MS.[17] |
| Structural Information | Provides detailed structural information through fragmentation patterns. | Provides limited structural information (only the UV spectrum). |
| Cost & Complexity | Higher initial cost and complexity.[18] | Lower initial cost and less complex operation. |
Conclusion
The mass spectrometric analysis of this compound can be effectively achieved through several approaches. For detailed structural elucidation, GC-MS with electron ionization is the preferred method, providing rich and reproducible fragmentation patterns. For quantitative analysis, especially when coupled with liquid chromatography, both ESI and APCI are viable options, with APCI being potentially more robust for this moderately polar compound. The choice of mass analyzer depends on the specific requirements for resolution and mass accuracy, with high-resolution instruments like Orbitrap and TOF providing the highest confidence in identification. When compared to HPLC-UV, mass spectrometry offers superior selectivity and the ability to provide detailed structural information, making it an indispensable tool for the comprehensive analysis of this compound in complex matrices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural analysis of diols by electrospray mass spectrometry on boric acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/MS/MS of steroids having vicinal diol as electrospray-active boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural analysis of diols by electrospray mass... [experts.mcmaster.ca]
- 5. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 6. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 7. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 8. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. fiveable.me [fiveable.me]
- 11. zefsci.com [zefsci.com]
- 12. americanlaboratorytrading.com [americanlaboratorytrading.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 18. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 19. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
A Comparative Guide to 4,5-Dimethylbenzene-1,2-dimethanol and Other Aromatic Diols for Advanced Research Applications
This guide provides an in-depth technical comparison of 4,5-dimethylbenzene-1,2-dimethanol with other key aromatic diols. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced performance differences imparted by structural variations in these critical building blocks. By examining experimental data and established structure-property relationships, this document aims to empower informed selection of the optimal aromatic diol for specific applications in polymer chemistry and coordination complexes.
Introduction: The Significance of Aromatic Diols in Material Science and Catalysis
Aromatic diols are a cornerstone class of monomers and ligands, prized for the rigidity, thermal stability, and specific electronic properties they impart to macromolecules and coordination compounds. The spatial arrangement of hydroxyl groups and the nature of substituents on the benzene ring are critical determinants of the final material's characteristics. This guide focuses on this compound, a symmetrically substituted diol, and compares it with its unsubstituted parent, 1,2-benzenedimethanol (also known as phthalyl alcohol), and the isomeric dihydroxybenzenes: catechol (1,2-dihydroxybenzene), resorcinol (1,3-dihydroxybenzene), and hydroquinone (1,4-dihydroxybenzene).
The central hypothesis of this guide is that the methyl substituents in this compound significantly influence its performance in polymerization and coordination chemistry by altering its steric profile and electronic properties, leading to materials with unique characteristics.
Structural and Physicochemical Property Comparison
The fundamental differences in the performance of these diols originate from their distinct molecular architectures. The following table summarizes their key structural and physicochemical properties.
| Diol Name | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Water Solubility | Key Structural Features |
| This compound | 166.22[1] | Not readily available | Low (predicted) | Two methyl groups providing steric bulk and electron-donating effects. Two primary benzylic hydroxyl groups. | |
| 1,2-Benzenedimethanol | 138.16 | 64-66 | Soluble | Unsubstituted aromatic ring with two primary benzylic hydroxyl groups. | |
| Catechol | 110.11 | 105 | 430 g/L | Two phenolic hydroxyl groups in ortho positions. Prone to oxidation. | |
| Resorcinol | 110.11 | 110 | 1100 g/L (20 °C) | Two phenolic hydroxyl groups in meta positions. | |
| Hydroquinone | 110.11 | 172 | 59 g/L (15 °C) | Two phenolic hydroxyl groups in para positions. Symmetrical structure. |
Performance in Polymer Synthesis: A Focus on Polyesters
Aromatic diols are extensively used in the synthesis of high-performance polyesters, where they contribute to thermal stability and mechanical strength. The choice of diol has a profound impact on the polymer's properties.
Influence of Diol Structure on Polyester Properties
The structure of the aromatic diol directly influences key polyester properties such as glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
-
Rigidity and Tg: The rigid aromatic ring of these diols inherently increases the Tg of the resulting polyesters compared to their aliphatic counterparts.
-
Symmetry and Crystallinity: The symmetry of the diol monomer plays a crucial role in the polymer's ability to crystallize. Highly symmetrical diols like hydroquinone tend to produce more crystalline polymers with higher melting points.
-
Substitution and Chain Packing: Substituents on the aromatic ring, such as the methyl groups in this compound, can hinder chain packing and reduce crystallinity, leading to more amorphous polymers. However, these substituents can also restrict chain mobility, which can lead to an increase in the glass transition temperature.
The following diagram illustrates the logical flow of how diol structure influences polymer properties.
Caption: Influence of aromatic diol structure on key polyester properties.
Comparative Performance Analysis (Inferred)
| Property | 1,2-Benzenedimethanol | Catechol | This compound (Inferred) | Justification for Inference |
| Reactivity in Polycondensation | High (primary alcohols) | Moderate (phenolic hydroxyls, potential for side reactions) | High (primary alcohols) | The benzylic primary alcohols are expected to have similar reactivity to the unsubstituted analogue. |
| Resulting Polymer Tg | Moderate | Higher (due to direct ring linkage) | Higher than 1,2-benzenedimethanol based polymer | The methyl groups will restrict chain rotation, increasing the energy barrier for segmental motion. |
| Resulting Polymer Crystallinity | Low to moderate | Low (amorphous) | Low (likely amorphous) | The two methyl groups will disrupt chain packing and reduce the potential for crystallization. |
| Thermal Stability of Polymer | Good | Good | Very Good | The methyl groups can protect the aromatic ring from thermo-oxidative degradation. |
| Solubility of Polymer | Soluble in common organic solvents | Generally soluble | Likely soluble in a wider range of organic solvents | The amorphous nature and the presence of alkyl groups would likely increase solubility. |
Experimental Protocol: Synthesis of Aromatic Polyesters via Melt Polycondensation
This protocol describes a general procedure for synthesizing polyesters from aromatic diols and a diacid (e.g., terephthalic acid), allowing for a comparative study.
Materials:
-
Aromatic diol (e.g., this compound, 1,2-benzenedimethanol)
-
Dimethyl terephthalate (DMT)
-
Titanium(IV) butoxide (catalyst)
-
Antioxidant (e.g., Irganox 1010)
-
High-purity nitrogen gas
-
High-vacuum line
Procedure:
-
Charging the Reactor: In a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, charge the aromatic diol (1.0 mol), DMT (1.05 mol), and the catalyst (0.05 mol% based on DMT). Add a small amount of antioxidant.
-
Esterification: Heat the reactor to 180-220 °C under a slow stream of nitrogen. Methanol will be evolved as a byproduct of the transesterification reaction. Continue heating until at least 95% of the theoretical amount of methanol has been collected.
-
Polycondensation: Gradually increase the temperature to 250-280 °C while slowly reducing the pressure to below 1 Torr. The viscosity of the melt will increase as the polymerization proceeds.
-
Termination and Recovery: Continue the reaction until the desired melt viscosity is achieved (as indicated by the stirrer torque). Cool the reactor under nitrogen and then carefully recover the solid polymer.
-
Characterization: The resulting polyester should be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, Differential Scanning Calorimetry (DSC) for thermal transitions (Tg and Tm), and Thermogravimetric Analysis (TGA) for thermal stability.
Performance in Coordination Chemistry: Ligand Properties and Complex Formation
The hydroxyl groups of aromatic diols can act as coordinating ligands for a wide range of metal ions, forming coordination complexes with diverse applications in catalysis, materials science, and bioinorganic chemistry.
Ligand Properties and Their Influence on Complex Stability
-
Chelation: Diols with ortho-positioned hydroxyl groups, such as 1,2-benzenedimethanol and catechol, can act as bidentate ligands, forming stable chelate rings with metal ions.
-
Electronic Effects: The electron-donating methyl groups in this compound increase the electron density on the oxygen atoms of the hydroxyl groups, making them stronger Lewis bases. This is expected to lead to the formation of more stable metal complexes compared to the unsubstituted 1,2-benzenedimethanol.
-
Steric Effects: The methyl groups also introduce steric hindrance around the coordination site, which can influence the geometry of the resulting metal complex and its reactivity.
The following diagram illustrates the key factors influencing the formation and properties of metal complexes with aromatic diols.
Caption: Factors influencing metal complex formation with aromatic diols.
Comparative Performance Analysis (Inferred)
Based on fundamental principles of coordination chemistry, we can infer the comparative performance of this compound as a ligand.
| Property | 1,2-Benzenedimethanol | Catechol | This compound (Inferred) | Justification for Inference |
| Ligand Type | Bidentate (neutral) | Bidentate (can be deprotonated to form an anionic ligand) | Bidentate (neutral) | The two ortho-positioned hydroxymethyl groups allow for chelation. |
| Lewis Basicity | Moderate | High (phenolic oxygens) | Higher than 1,2-benzenedimethanol | The electron-donating methyl groups increase the electron density on the coordinating oxygen atoms. |
| Stability of Resulting Complexes | Good | Very High (stronger M-O bonds with anionic ligand) | High | Enhanced Lewis basicity due to methyl groups is expected to lead to more stable complexes. |
| Steric Hindrance | Low | Low | Moderate | The methyl groups introduce steric bulk near the coordination site. |
| Potential Applications of Complexes | Catalysis, model compounds | Catalysis, redox-active materials, bioinorganic models | Catalysis (with potential for altered selectivity due to sterics), new materials | The unique electronic and steric properties could lead to novel catalytic activities. |
Experimental Protocol: Synthesis of a Metal-Diol Complex
This protocol provides a general method for the synthesis of a coordination complex between a metal salt and an aromatic diol.
Materials:
-
Aromatic diol (e.g., this compound)
-
Metal salt (e.g., Copper(II) acetate)
-
Methanol
-
Triethylamine (optional, as a base for deprotonation)
Procedure:
-
Dissolution of Ligand: Dissolve the aromatic diol (2 mmol) in warm methanol (20 mL) in a round-bottom flask.
-
Addition of Metal Salt: In a separate flask, dissolve the metal salt (1 mmol) in methanol (10 mL).
-
Complexation: Slowly add the metal salt solution to the ligand solution with stirring. If deprotonation of the hydroxyl groups is desired (especially for phenolic diols), a stoichiometric amount of a non-coordinating base like triethylamine can be added.
-
Crystallization: Allow the reaction mixture to stir at room temperature for several hours. If a precipitate forms, it can be collected by filtration. If not, slow evaporation of the solvent or layering with a less polar solvent (e.g., diethyl ether) can induce crystallization.
-
Isolation and Characterization: The resulting solid complex should be washed with cold methanol and dried under vacuum. Characterization can be performed using techniques such as X-ray crystallography to determine the solid-state structure, Fourier-transform infrared (FTIR) spectroscopy to observe changes in the O-H stretching frequency upon coordination, and UV-Vis spectroscopy to study the electronic properties of the complex.
Conclusion and Future Outlook
While direct experimental comparisons are currently limited, a thorough analysis of structure-property relationships allows for a strong inferential comparison of this compound with other common aromatic diols. The presence of two methyl groups in the 4 and 5 positions is predicted to significantly impact its performance as both a monomer and a ligand.
-
In Polymer Chemistry: Polyesters derived from this compound are expected to be amorphous materials with a higher glass transition temperature and improved thermal stability compared to those from its unsubstituted analogue. These properties could be advantageous in applications requiring high-temperature performance and good solubility for processing.
-
In Coordination Chemistry: As a ligand, this compound is anticipated to form more stable metal complexes than 1,2-benzenedimethanol due to the electron-donating nature of its methyl groups. The increased steric bulk may also lead to unique coordination geometries and catalytic selectivities.
Further experimental investigation is warranted to validate these inferred properties and to fully explore the potential of this compound in the development of novel high-performance materials and catalysts. The detailed experimental protocols provided in this guide offer a starting point for such comparative studies.
References
Introduction: Unveiling the Synthetic Potential of a Substituted Benzylic Diol
An In-Depth Comparative Guide to the Reactivity of 4,5-Dimethylbenzene-1,2-dimethanol
In the landscape of synthetic chemistry, aromatic 1,2-diols serve as pivotal building blocks, offering a gateway to a diverse array of complex molecules, from pharmaceuticals to advanced materials. Among these, this compound distinguishes itself through the unique influence of its methyl substituents on the reactivity of both the benzylic hydroxyl groups and the aromatic core. This guide provides a comprehensive comparative analysis of its chemical behavior, contrasting it with its unsubstituted counterpart, benzene-1,2-dimethanol, and other relevant analogs. By delving into the causality behind its reactivity in key transformations such as oxidation, esterification, and heterocycle formation, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to harness its full synthetic potential.
The strategic placement of the two electron-donating methyl groups on the benzene ring enhances the electron density of the aromatic system, which in turn modulates the reactivity of the adjacent hydroxymethyl functional groups.[1] This guide will explore this modulation through a lens of comparative data and detailed experimental protocols, providing a robust framework for its application in synthesis.
A Foundational Step: The Synthesis of this compound
An efficient and scalable synthesis is paramount for the widespread adoption of any chemical building block. This compound is accessible through a reliable three-step sequence, commencing with a Diels-Alder reaction, followed by aromatization, and culminating in a reduction. This process has been optimized to produce the target diol in high overall yield, making it a readily available precursor for further synthetic exploration.[2][3]
Caption: A streamlined three-step synthesis of this compound.
Comparative Reactivity Analysis
The reactivity of this compound is best understood through direct comparison with its parent structure, benzene-1,2-dimethanol. The primary differences arise from the electronic and steric effects imposed by the 4,5-dimethyl substitution.
Oxidation: A Pathway to Aldehydes and Beyond
The oxidation of benzylic alcohols is a fundamental transformation in organic synthesis. For vicinal diols like the title compound, this can lead to a variety of products, including dialdehydes, lactones, and dicarboxylic acids, depending on the choice of oxidant and reaction conditions.[4][5] The electron-donating methyl groups in this compound are expected to facilitate oxidation by stabilizing the formation of a positive charge in the transition state.
Comparative Experimental Data:
| Substrate | Oxidant System | Product | Yield | Reference |
| Aromatic 1,2-dimethanols | Oxalyl chloride activated DMSO | ortho-Phthalaldehydes | Respectable Yields | [3] |
| Benzylic Diols | H₂O₂ / Mn(ClO₄)₂ | α-Hydroxy Ketones | - | [6] |
| o-Xylene (precursor) | V₂O₅ / Air | Phthalic Anhydride | Industrial Scale | [7] |
The data suggests that benzylic diols are readily oxidized under various conditions. While specific comparative yields for the dimethylated versus unsubstituted diol are not detailed in the immediate literature, the principles of electronic effects suggest that this compound should exhibit equal or greater reactivity towards oxidation compared to benzene-1,2-dimethanol.
Caption: Potential oxidation products of this compound.
Experimental Protocol: Swern Oxidation to 4,5-Dimethylphthalaldehyde
-
Rationale: The Swern oxidation is a mild and reliable method for converting primary alcohols to aldehydes with minimal over-oxidation. The use of oxalyl chloride-activated DMSO is a well-established protocol for this class of compounds.[3]
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (2.2 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Activator: Slowly add dimethyl sulfoxide (DMSO, 4.4 eq.) to the cooled solution and stir for 15 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Quench: Add triethylamine (5.0 eq.) to the reaction mixture and allow it to warm to room temperature slowly.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude dialdehyde.
-
Purification: Purify the product via column chromatography on silica gel.
Esterification: The Role of Sterics and Catalysis
Esterification of the diol's two primary hydroxyl groups is a key reaction for producing polyesters or other functional materials. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a standard method.[8][9]
Comparative Insights:
-
This compound vs. Benzene-1,2-dimethanol: The reactivity in Fischer esterification is not expected to differ dramatically. The hydroxymethyl groups are relatively unhindered in both molecules.
-
Sterically Hindered Substrates: For reactions involving bulky carboxylic acids, where steric hindrance could impede the reaction rate, alternative methods like the Yamaguchi esterification are superior.[10] This method utilizes 2,4,6-trichlorobenzoyl chloride to form a highly reactive mixed anhydride, which then reacts efficiently with the alcohol in the presence of DMAP.[10]
Caption: Simplified mechanism of the acid-catalyzed Fischer esterification.
Experimental Protocol: Double Fischer Esterification with Acetic Acid
-
Rationale: This protocol demonstrates the formation of a diester using a common carboxylic acid. Using the acid as the solvent drives the equilibrium towards the product.
-
Setup: To a round-bottom flask, add this compound (1.0 eq.) and glacial acetic acid (20 eq., serving as reactant and solvent).
-
Catalyst: Carefully add concentrated sulfuric acid (0.1 eq.) as the catalyst.
-
Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing cold water and diethyl ether.
-
Extraction: Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation to obtain the crude diester product.
Heterocycle Formation: A Precursor to Fused Ring Systems
The ortho-disposed hydroxymethyl groups provide an ideal template for the synthesis of fused seven-membered oxygen-containing heterocycles. This is analogous to how the corresponding 4,5-dimethylbenzene-1,2-diamine is a premier building block for quinoxalines and other nitrogen-based heterocycles.[1][11] Reaction of the diol with aldehydes or ketones under acidic conditions yields the corresponding cyclic acetals or ketals.
Comparative Reactivity:
-
This compound: Forms a substituted 1,5-dihydro-2,4-benzodioxepine ring system. The methyl groups on the benzene ring enhance its lipophilicity and can influence the conformational properties of the seven-membered ring.
-
Benzene-1,2-dimethanol: Forms the parent 1,5-dihydro-2,4-benzodioxepine. This serves as the baseline for comparing spectroscopic and physical properties.
The formation of such medium-sized rings is a challenging yet crucial area of synthesis, with applications in natural product chemistry and materials science.[12]
Caption: Formation of a cyclic ketal from the diol and acetone.
Electrophilic Aromatic Substitution (EAS): Directing Effects in Action
The benzene ring of this compound is highly activated towards electrophilic attack. Its reactivity is governed by the cumulative directing effects of four substituents.
Comparative Analysis of Directing Effects:
-
-CH₃ groups (at C4, C5): These are activating, ortho-, para-directing groups. They strongly enhance the electron density of the ring and direct incoming electrophiles to the positions ortho to them (C3 and C6).
-
-CH₂OH groups (at C1, C2): These are weakly deactivating, ortho-, para-directing groups.
-
Overall Effect: The powerful activating effect of the two methyl groups dominates. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts) is predicted to occur predominantly at the C3 and C6 positions, which are equivalent due to symmetry.
-
Comparison with o-Xylene: o-Xylene, which has two activating methyl groups, yields two different monobromination products.[13] In contrast, the symmetry of the substitution pattern in this compound should lead to a single major monosubstitution product.
-
Comparison with Benzene-1,2-dimethanol: The unsubstituted diol is less reactive towards EAS than benzene due to the weakly deactivating nature of the hydroxymethyl groups. The dimethylated analog is significantly more reactive due to the powerful activation by the methyl groups.
Conclusion: A Versatile and Tunable Synthetic Platform
This compound emerges as a highly versatile and reactive building block. Its reactivity is a direct consequence of the interplay between its two benzylic hydroxyl groups and the electron-rich aromatic ring. The key takeaways from this comparative analysis are:
-
Enhanced Reactivity: The electron-donating methyl groups activate the molecule towards both oxidation at the benzylic positions and electrophilic substitution on the aromatic ring, making it more reactive than its unsubstituted counterpart, benzene-1,2-dimethanol.
-
Synthetic Versatility: It readily undergoes a range of fundamental transformations, including oxidation to aldehydes, esterification to form polyesters, and cyclization to generate novel heterocyclic systems.
-
Predictable Selectivity: The symmetrical substitution pattern provides high regioselectivity in electrophilic aromatic substitution reactions, primarily directing incoming electrophiles to the C3 and C6 positions.
By understanding the nuances of its reactivity in comparison to simpler analogs, researchers can strategically employ this compound to construct complex molecular architectures with precision and efficiency.
References
- 1. 4,5-Dimethylbenzene-1,2-diamine CAS 3171-45-7 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. stacks.stanford.edu [stacks.stanford.edu]
- 5. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Yamaguchi Esterification [organic-chemistry.org]
- 11. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwindsor.ca [uwindsor.ca]
- 13. m.youtube.com [m.youtube.com]
A Comparative Performance Evaluation of Catalysts Derived from 4,5-Dimethylbenzene-1,2-dimethanol in Asymmetric Catalysis
Introduction: The Quest for Precision in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule can profoundly influence its biological activity, making the development of efficient and highly selective asymmetric catalysts a cornerstone of contemporary research. C₂-symmetric ligands, characterized by a twofold rotational axis of symmetry, have emerged as a privileged class of structures for inducing high levels of stereocontrol in a multitude of chemical transformations.[1][2] Their well-defined chiral environment effectively directs the stereochemical outcome of reactions, leading to the desired enantiomer with high fidelity.
This guide provides a comprehensive performance evaluation of a specific class of C₂-symmetric ligands derived from 4,5-dimethylbenzene-1,2-dimethanol. Through a detailed analysis of their synthesis, coordination chemistry, and catalytic applications, we will objectively compare their performance against established and structurally related alternatives. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage these catalytic systems for the synthesis of complex chiral molecules.
The 4,5-Dimethyl-ortho-xylyl Backbone: A Platform for Chiral Ligand Design
The foundational precursor, this compound, provides a rigid and tunable scaffold for the synthesis of bidentate ligands. The aromatic backbone imparts conformational rigidity, which is crucial for creating a well-defined and predictable chiral pocket around a metal center. The two hydroxymethyl groups serve as convenient handles for the introduction of various coordinating moieties, with phosphine groups being the most prevalent and catalytically significant. The resulting diphosphine ligands, often referred to as 4,5-dimethyl-ortho-xylyldiphosphines, are analogues of the widely used 1,2-bis(diphenylphosphino)benzene (dppbz) ligand.[3][4][5][6] The key structural differentiator of the ligands discussed herein is the presence of two methyl groups on the benzene ring, which can influence the electronic and steric properties of the resulting metal complexes.
Synthesis of 4,5-Dimethyl-1,2-bis(diphenylphosphinomethyl)benzene: A Key Ligand
The synthesis of the archetypal diphosphine ligand from this family, 4,5-dimethyl-1,2-bis(diphenylphosphinomethyl)benzene, is a critical first step. A representative synthetic protocol is outlined below.
Experimental Protocol: Synthesis of 4,5-Dimethyl-1,2-bis(diphenylphosphinomethyl)benzene
Objective: To synthesize the diphosphine ligand from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Lithium diphenylphosphide (LiPPh₂) solution in THF
-
Tetrahydrofuran (THF) (anhydrous)
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
Chlorination of the Diol:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 1,2-bis(chloromethyl)-4,5-dimethylbenzene. This intermediate is typically used in the next step without further purification.
-
-
Phosphination:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, add a solution of lithium diphenylphosphide (2.5 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Dissolve the crude 1,2-bis(chloromethyl)-4,5-dimethylbenzene from the previous step in anhydrous THF and add it dropwise to the cooled LiPPh₂ solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of degassed water.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 4,5-dimethyl-1,2-bis(diphenylphosphinomethyl)benzene as a white solid.
-
Causality of Experimental Choices: The use of an inert atmosphere is critical throughout the synthesis to prevent the oxidation of the phosphine ligand. The two-step procedure, involving the conversion of the diol to a more reactive dichloride, is a standard and efficient method for introducing the phosphine groups. The choice of lithium diphenylphosphide as the phosphinating agent is due to its high nucleophilicity.
Performance Evaluation in Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of enantioselective catalysis, and it serves as an excellent benchmark for evaluating the performance of new chiral ligands.[7][8][9] Rhodium and iridium complexes of diphosphine ligands are particularly effective for the hydrogenation of various prochiral olefins, such as dehydroamino acid derivatives and enamides.[1][10]
Comparison with Structurally Related Ligands
To provide a meaningful performance comparison, we will evaluate the catalytic activity of rhodium complexes of 4,5-dimethyl-1,2-bis(diphenylphosphinomethyl)benzene against its unsubstituted analogue, 1,2-bis(diphenylphosphino)benzene (dppbz), and the well-established chiral ligand, BINAP. The asymmetric hydrogenation of methyl 2-acetamidoacrylate is a standard model reaction for this purpose.[1]
| Ligand | Catalyst Precursor | Substrate | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| 4,5-Dimethyl-dppbz (Hypothetical) | [Rh(COD)₂(BF₄)] | Methyl 2-acetamidoacrylate | MeOH | 1 atm | 25 | 12 | >99 | Predicted high | - |
| dppbz | [Rh(COD)₂(BF₄)] | Methyl 2-acetamidoacrylate | MeOH | 1 atm | 25 | 12 | >99 | Achiral product | [3] |
| (S)-BINAP | [Rh(COD)₂(BF₄)] | Methyl 2-acetamidoacrylate | MeOH | 1 atm | 25 | 12 | >99 | 95 (R) | [10] |
| PhthalaPhos Ligand | [Rh(COD)₂(BF₄)] | Methyl 2-acetamidoacrylate | CH₂Cl₂ | 10 bar | 25 | 2 | >99 | >97 | [1] |
The data presented for the PhthalaPhos ligand, a chiral monophosphite, in the rhodium-catalyzed hydrogenation of methyl 2-acetamidoacrylate demonstrates the high enantioselectivities that can be achieved with well-designed ligands.[1] It is anticipated that a chiral version of the 4,5-dimethyl-o-xylyldiphosphine ligand would also exhibit high enantioselectivity. The methyl groups on the benzene backbone of the 4,5-dimethyl-dppbz ligand are expected to act as electron-donating groups, which can increase the electron density on the rhodium center. This, in turn, can influence the catalytic activity and potentially the enantioselectivity of the hydrogenation reaction.
Experimental Protocol: Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate
Objective: To evaluate the performance of a 4,5-dimethyl-o-xylyldiphosphine-rhodium catalyst in the asymmetric hydrogenation of a prochiral olefin.
Materials:
-
[Rh(COD)₂]BF₄ (Strem Chemicals or equivalent)
-
4,5-Dimethyl-1,2-bis(diphenylphosphinomethyl)benzene (or other chiral diphosphine ligand)
-
Methyl 2-acetamidoacrylate
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (high purity)
-
Schlenk tube or autoclave
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under a strong stream of inert gas, add [Rh(COD)₂]BF₄ (1 mol%) and the chiral diphosphine ligand (1.1 mol%) to a Schlenk tube or autoclave.
-
Add anhydrous, degassed methanol to dissolve the catalyst components.
-
Stir the solution for 20-30 minutes to allow for complex formation.
-
-
Hydrogenation:
-
Add the substrate, methyl 2-acetamidoacrylate (100 mol%), to the catalyst solution.
-
Seal the reaction vessel and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1 atm or higher).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C) for the specified time.
-
-
Work-up and Analysis:
-
Carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The conversion can be determined by ¹H NMR spectroscopy of the crude product.
-
The enantiomeric excess (ee) of the product, methyl N-acetylalaninate, is determined by chiral HPLC or GC analysis.
-
Trustworthiness of the Protocol: This protocol is a standard procedure for asymmetric hydrogenation and includes in situ catalyst preparation, which is a common and reliable method. The analysis of conversion and enantiomeric excess by established techniques (NMR and chiral chromatography) ensures the validity of the results.
Visualizing the Catalytic Process
To better understand the relationships and workflows, the following diagrams are provided.
Caption: Synthetic pathway for the diphosphine ligand.
Caption: A simplified catalytic cycle for asymmetric hydrogenation.
Conclusion and Future Outlook
Catalysts derived from this compound, particularly the corresponding diphosphine ligands, represent a promising yet underexplored class of ligands for asymmetric catalysis. Their structural similarity to well-established ligands like dppbz, combined with the electronic influence of the methyl substituents, suggests they could offer unique advantages in terms of catalytic activity and selectivity. While direct comparative data remains scarce in the public domain, the foundational knowledge of asymmetric hydrogenation and the performance of analogous systems provide a strong rationale for their investigation.
Future work should focus on the synthesis of a broader range of chiral diphosphine ligands derived from this scaffold and their systematic evaluation in a variety of asymmetric transformations. A thorough investigation into the effect of the methyl groups on the catalytic performance, supported by both experimental data and computational studies, will be crucial for unlocking the full potential of this ligand class. Such studies will undoubtedly contribute to the ever-expanding toolbox of chiral ligands available to synthetic chemists, enabling the development of more efficient and selective routes to valuable enantiopure compounds.
References
- 1. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,2-Bis(diphenylphosphino)benzene | C30H24P2 | CID 498379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hybrid P-chiral diphosphines for asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Chemoenzymatic synthesis of a mixed phosphine-phosphine oxide catalyst and its application to asymmetric allylation of aldehydes and hydrogenation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Analytical techniques for the quality control of 4,5-Dimethylbenzene-1,2-dimethanol
An In-Depth Comparative Guide to Analytical Techniques for the Quality Control of 4,5-Dimethylbenzene-1,2-dimethanol
For researchers, scientists, and drug development professionals, ensuring the purity, identity, and consistency of starting materials and intermediates is a cornerstone of reliable and reproducible results. This compound, a substituted aromatic diol, serves as a critical building block in the synthesis of various complex molecules and active pharmaceutical ingredients (APIs). Its quality directly impacts the yield, impurity profile, and safety of the final product. Therefore, robust analytical quality control (QC) is not merely a procedural step but a fundamental requirement of scientific integrity.[1][2][3]
This guide provides a comprehensive comparison of the primary analytical techniques for the quality control of this compound. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to establish self-validating analytical systems.
The Analytical Imperative: Key Quality Attributes
The quality control of this compound revolves around confirming several key attributes. A comprehensive QC strategy employs a suite of orthogonal techniques, where each method provides a different and complementary piece of the quality puzzle.
-
Identity: Unambiguous confirmation of the molecular structure.
-
Purity: Quantitative determination of the compound, typically expressed as a weight/weight or area percentage.
-
Related Substances: Identification and quantification of synthesis by-products, starting material residues, isomers, and degradation products.[4]
-
Residual Solvents: Detection and quantification of volatile organic solvents remaining from the synthesis and purification processes.
-
Physical Properties: Characteristics such as melting point and appearance provide a simple, preliminary indication of purity.[5]
A Comparative Analysis of Core Analytical Methodologies
The selection of an analytical technique is dictated by the specific quality attribute under investigation. Here, we compare the most effective methods for this compound, detailing their principles, advantages, and limitations.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar molecule like this compound, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/methanol), is the method of choice.
Primary Applications:
-
Purity Assay: Accurately quantifying the main peak relative to all other detected components.
-
Related Substances: Detecting and quantifying non-volatile impurities and degradation products with high sensitivity.[1][6]
Causality in Method Design: The aromatic nature of this compound makes it an excellent chromophore, allowing for sensitive detection using a Diode Array Detector (DAD) or a variable wavelength UV detector. A DAD is particularly powerful as it provides spectral information, aiding in peak identification and purity assessment. For even higher sensitivity, a Fluorescence Detector (FLD) can be employed, leveraging the molecule's native fluorescence.[7][8]
Advantages:
-
High resolution for separating closely related isomers and impurities.
-
Excellent quantitative accuracy and precision.
-
Applicable to a wide range of non-volatile and thermally sensitive compounds.
Limitations:
-
Not suitable for the analysis of highly volatile residual solvents.
Gas Chromatography (GC)
Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. Volatile compounds with lower boiling points generally elute faster.
Primary Applications:
-
Residual Solvent Analysis: The gold-standard method for detecting and quantifying volatile organic solvents.
-
Purity Assay: Can be used for purity determination if all potential impurities are volatile and thermally stable.[1][9]
Causality in Method Design: this compound is sufficiently volatile and thermally stable to be analyzed by GC. A Flame Ionization Detector (FID) is typically used due to its high sensitivity to hydrocarbons and its wide linear range, making it ideal for quantifying both the main component and trace-level impurities.[9] For unambiguous identification of unknown peaks, a Mass Spectrometer (MS) is coupled to the GC, providing molecular weight and fragmentation data.[10] A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase, is often chosen to provide good peak shape for the diol functional groups.[9]
Advantages:
-
Unparalleled separation efficiency for volatile compounds.
-
High sensitivity, especially for residual solvents.
-
Direct coupling to MS provides powerful identification capabilities.[11]
Limitations:
-
Requires the analyte to be thermally stable and volatile.
-
Less suitable for non-volatile or polymeric impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei (typically ¹H and ¹³C) in a magnetic field.
Primary Applications:
-
Identity Confirmation: Provides definitive structural elucidation, confirming the connectivity of all atoms in the molecule.[5][12]
-
Purity Determination: Quantitative NMR (qNMR) can determine the purity of a substance against a certified internal standard without needing a reference standard of the analyte itself.
Causality in Method Design: The ¹H NMR spectrum of this compound is expected to be highly symmetrical, showing distinct signals for the aromatic protons, the methyl protons, and the methylene protons of the methanol groups.[5] The integration of these signals should correspond to the number of protons in each environment, providing a quick check on structural integrity. The absence of unexpected signals is a strong indicator of high purity.
Advantages:
-
Provides the most definitive structural information.
-
Can be a primary ratio method for quantification (qNMR), offering high accuracy.
-
Non-destructive technique.
Limitations:
-
Relatively low sensitivity compared to chromatographic methods.
-
Complex mixtures can lead to overlapping signals, making interpretation difficult.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. This provides the molecular weight and, through fragmentation patterns, clues to the molecular structure.
Primary Applications:
-
Molecular Weight Confirmation: Confirms the identity by matching the observed molecular ion peak to the calculated mass.
-
Impurity Identification: When coupled with GC or HPLC, it is the most powerful tool for identifying unknown impurities.[6][13]
Causality in Method Design: MS is rarely used as a standalone technique for quality control but rather as a detector for a chromatographic system (GC-MS or LC-MS). For this compound, GC-MS with Electron Ionization (EI) would provide a reproducible fragmentation pattern that can be compared to library spectra for identification. LC-MS with a soft ionization technique like Electrospray Ionization (ESI) would provide the molecular ion with minimal fragmentation, confirming the molecular weight of the parent compound and any non-volatile impurities.
Advantages:
-
Exceptional sensitivity and specificity.
-
Provides invaluable molecular weight and structural information.
Limitations:
-
Requires coupling with a separation technique for mixture analysis.
-
Quantification can be more complex than with UV or FID detectors due to variations in ionization efficiency.
Summary of Technique Comparison
| Parameter | HPLC-UV/DAD | GC-FID | NMR Spectroscopy | Mass Spectrometry (as detector) |
| Primary Use Case | Purity, Related Substances | Residual Solvents, Purity | Identity, Structure, qNMR | Identity, Impurity ID |
| Analyte Volatility | Non-volatile | Volatile | N/A | Both |
| Thermal Stability | Not required | Required | Not required | Required for GC-MS |
| Sensitivity | High | Very High | Low to Moderate | Very High |
| Quantitation | Excellent | Excellent | Excellent (qNMR) | Good (with standards) |
| Structural Info | Limited (UV Spectra) | None | Excellent | Excellent (Fragmentation) |
| Sample Throughput | High | High | Moderate | High |
Experimental Protocols and Workflows
A robust quality control strategy integrates these techniques into a logical workflow. The following protocols represent best practices for ensuring the quality of this compound.
Logical Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control analysis of a new batch of this compound.
Caption: Quality control workflow for this compound.
Protocol 1: Purity and Related Substances by HPLC-DAD
This method is designed to provide a high-resolution separation of the main compound from potential process impurities.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
DAD Wavelength: 220 nm for quantification, with full spectrum (200-400 nm) acquisition for peak purity analysis.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile/Water. This is the sample solution (~0.5 mg/mL).
-
-
Analysis:
-
Inject a blank (diluent), a reference standard solution, and the sample solution.
-
Calculate the purity using area normalization: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Protocol 2: Residual Solvent Analysis by Static Headspace GC-FID
This method is optimized for the detection of common synthesis solvents.
-
Instrumentation:
-
Gas chromatograph with a static headspace autosampler and a Flame Ionization Detector (FID).
-
-
Chromatographic Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium, constant flow at 2.0 mL/min.
-
Oven Program: 40 °C for 5 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.
-
Add 5.0 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) that does not contain the analytes of interest.
-
Crimp the vial securely.
-
-
Analysis:
-
Analyze a standard solution containing known concentrations of expected residual solvents to determine retention times and response factors.
-
Analyze the sample vial and quantify any detected solvents against the standard.
-
Choosing the Right Technique: A Decision Framework
Caption: Decision tree for selecting an analytical technique.
Conclusion
The quality control of this compound is a multi-faceted process that relies on the strategic application of orthogonal analytical techniques. While HPLC and GC form the backbone of routine purity and impurity testing, spectroscopic methods like NMR and MS are indispensable for definitive structural confirmation and the identification of unknown components. By understanding the principles and causality behind each method, researchers and drug development professionals can design and implement a self-validating QC system that ensures the quality, safety, and reliability of their work, from the laboratory bench to final product manufacturing.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Quality Control During Drug Development | Technology Networks [technologynetworks.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Computational Chemist's Guide to 4,5-Dimethylbenzene-1,2-dimethanol: A Comparative Analysis of Molecular Properties
For researchers, medicinal chemists, and material scientists, a profound understanding of a molecule's structural, electronic, and thermodynamic properties is paramount for predicting its behavior and potential applications. 4,5-Dimethylbenzene-1,2-dimethanol, a substituted aromatic diol, presents an interesting scaffold for further functionalization in drug discovery and materials science. While its synthesis has been reported, a comprehensive computational characterization of this molecule is lacking in the current literature.[1]
This guide provides a robust computational framework for elucidating the properties of this compound. We will outline a detailed computational protocol, predict its key molecular characteristics, and perform a comparative analysis against structurally related molecules. This approach serves as a powerful predictive tool, offering deep insights into the molecule's behavior prior to extensive experimental investigation.
The Power of a Computational Approach
In the absence of extensive experimental data, computational chemistry provides an invaluable window into the molecular world.[2][3] By solving the equations of quantum mechanics, we can accurately model molecular structures, predict spectroscopic signatures, and calculate thermodynamic and electronic properties.[1][4] This in silico approach not only accelerates the research and development process but also provides a level of detail that can be challenging to obtain through experimentation alone.
A Proposed Computational Workflow
To thoroughly characterize this compound, we propose a multi-faceted computational study employing Density Functional Theory (DFT), a widely used and reliable method for organic molecules.[5][6]
References
- 1. docs.materialsproject.org [docs.materialsproject.org]
- 2. The calculation of thermodynamic properties of molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. The calculation of thermodynamic properties of molecules. | Semantic Scholar [semanticscholar.org]
- 4. fiveable.me [fiveable.me]
- 5. Density functional theory calculations on azobenzene derivatives: a comparative study of functional group effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DFT calculations | Zhu Group at the Chinese University of Hong Kong, Shenzhen [junzhu.chem8.org]
A Senior Application Scientist's Guide to Benchmarking 4,5-Dimethylbenzene-1,2-dimethanol Against Commercial Alternatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Superior Molecular Scaffolds
In the relentless pursuit of advanced materials with tailored properties, the selection of fundamental building blocks is of paramount importance. Aromatic diols, in particular, serve as critical structural motifs in a vast array of polymers, including high-performance polyesters and epoxy resins. Their rigid phenylene core imparts thermal stability and mechanical robustness to the resulting materials. This guide provides an in-depth technical comparison of 4,5-dimethylbenzene-1,2-dimethanol, a molecule of growing interest, against its established commercial alternatives.
The strategic placement of methyl and hydroxyl groups on the benzene ring can profoundly influence a diol's reactivity, solubility, and the ultimate properties of the polymers derived from it. This compound, with its vicinal diol functionality and electron-donating methyl substituents, presents a unique molecular architecture. This guide will objectively benchmark its performance against its isomers—1,2-benzenedimethanol, 1,3-benzenedimethanol, and 1,4-benzenedimethanol—and a functionally relevant diamine, m-xylylenediamine, in key applications. Through a series of proposed standardized experimental protocols, we will delineate the performance advantages and potential applications where this compound may offer a competitive edge.
Physicochemical Properties: A Comparative Overview
A molecule's inherent physical and chemical properties are the primary determinants of its behavior in a chemical reaction and the characteristics of the final product. The table below summarizes the key physicochemical properties of this compound and its commercial alternatives.
| Property | This compound | 1,2-Benzenedimethanol | 1,3-Benzenedimethanol | 1,4-Benzenedimethanol | m-Xylylenediamine |
| CAS Number | 60070-05-5[1] | 612-14-6[2][3][4][5] | 626-18-6[6] | 589-29-7[7][8][9] | 1477-55-0[10][11] |
| Molecular Formula | C₁₀H₁₄O₂[1] | C₈H₁₀O₂[2][3][12] | C₈H₁₀O₂[6] | C₈H₁₀O₂ | C₈H₁₂N₂[10][11] |
| Molecular Weight | 166.22 g/mol [1] | 138.16 g/mol | 138.16 g/mol | 138.17 g/mol [13] | 136.2 g/mol [10] |
| Melting Point | 70-71 °C[14] | 63-65 °C[15] | 56-60 °C[16] | 114-118 °C[7][9] | 14 °C[10] |
| Boiling Point | 320.2±37.0 °C (Predicted)[1] | 145-147 °C / 10 mmHg | 154-159 °C / 13 mmHg[16] | 138-143 °C / 1 mmHg[7][9] | 247 °C[10] |
| Solubility | Soluble in common organic solvents. | Soluble in water, ether, ethanol, and benzene.[4][5] | Soluble in water.[17] | Soluble in ether, toluene, methanol, and hot water.[7] | Miscible with water.[10][11] |
| Appearance | White to off-white solid.[1] | White to light yellow powder.[18] | White crystalline powder and chunks. | White crystalline powder or needles.[13] | Colorless liquid.[10] |
Expert Insights: The two methyl groups in this compound are expected to increase its hydrophobicity and solubility in non-polar organic solvents compared to its unsubstituted counterparts. This can be a significant advantage in solution-based polymerizations where solvent compatibility is crucial. The ortho-arrangement of the hydroxyl groups also opens up possibilities for its use as a chelating agent or in the synthesis of specific heterocyclic structures.
Synthesis of this compound: A Cost-Effective Approach
An efficient and cost-effective synthesis of this compound has been reported, proceeding in three steps with an overall yield of 80%.[4][8] This positions it as a viable candidate for commercial-scale production.
The synthesis involves a Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and dimethyl acetylenedicarboxylate, followed by dehydrogenation and subsequent reduction to the diol.[4][8] The ability to produce this molecule in high yield from readily available starting materials is a critical factor in its potential to compete with established alternatives.
Caption: Synthesis workflow for this compound.
Benchmarking in High-Performance Polyesters
Causality Behind Experimental Choices: The structure of the diol monomer directly influences the final properties of a polyester. The rigidity of the aromatic ring, the position of the hydroxyl groups, and the presence of substituents all play a role in determining the polymer's thermal stability, mechanical strength, and chemical resistance. This section outlines a series of experiments designed to quantify these effects.
Experimental Protocol: Polyester Synthesis
-
Reactants: Equimolar amounts of a selected diacid (e.g., terephthalic acid) and each of the diols (this compound, 1,2-benzenedimethanol, 1,3-benzenedimethanol, and 1,4-benzenedimethanol) will be used.
-
Catalyst: A standard polyesterification catalyst, such as antimony(III) oxide, will be used at a consistent concentration for all reactions.
-
Reaction Conditions: The polymerization will be carried out in a two-stage melt polycondensation process. The first stage will be conducted under a nitrogen atmosphere at a temperature sufficient to achieve a clear melt and facilitate esterification. The second stage will be performed under high vacuum to remove the condensation byproducts and increase the molecular weight of the polymer.
-
Monitoring: The reaction progress will be monitored by measuring the amount of distillate collected and by analyzing the acid number of the polymer at regular intervals.
-
Polymer Isolation and Purification: Upon completion of the reaction, the polyester will be cooled, solidified, and ground into a powder. The polymer will then be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent to remove any unreacted monomers and oligomers.
Caption: Experimental workflow for polyester synthesis and characterization.
Performance Evaluation of Resulting Polyesters
The synthesized polyesters will be subjected to a battery of tests to evaluate their key performance characteristics.
-
Molecular Weight Analysis: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of each polyester will be determined by Gel Permeation Chromatography (GPC).[5][9][18][19] This is a crucial first step to ensure that polymers of comparable molecular weights are being compared.
-
Thermal Properties:
-
Thermogravimetric Analysis (TGA): To assess thermal stability by determining the decomposition temperature.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), which are indicative of the polymer's service temperature range.
-
-
Mechanical Properties: Test specimens will be prepared by injection molding or compression molding, and their mechanical properties will be evaluated according to the following ASTM standards:
Benchmarking in Epoxy Resin Systems
Causality Behind Experimental Choices: In epoxy resin formulations, the curing agent dictates the cross-linking density and the chemical nature of the polymer network. While diols are not traditional epoxy curing agents, they can participate in the curing process, especially in the presence of a catalyst, by reacting with the epoxide groups. This section will compare the performance of this compound against a conventional diamine curing agent, m-xylylenediamine.
Experimental Protocol: Epoxy Resin Curing
-
Formulation: A standard bisphenol A diglycidyl ether (DGEBA) epoxy resin will be used. Formulations will be prepared with stoichiometric amounts of the curing agents: this compound (with an appropriate catalyst) and m-xylylenediamine.
-
Curing Schedule: The formulations will be cured according to a standardized temperature and time profile to ensure complete reaction.
-
Specimen Preparation: Cured plaques will be cast for subsequent mechanical and thermal testing.
Performance Evaluation of Cured Epoxy Resins
The cured epoxy specimens will be evaluated using the same thermal and mechanical testing protocols outlined for the polyesters (TGA, DSC, ASTM D638, ASTM D790, and ASTM D2240).
Expected Outcomes and Potential Advantages of this compound
Based on its unique structure, this compound is hypothesized to offer several potential advantages:
-
Enhanced Solubility: The methyl groups may improve solubility in a wider range of organic solvents, facilitating processing and formulation.
-
Modified Reactivity: The electron-donating nature of the methyl groups could influence the reactivity of the hydroxyl groups, potentially leading to faster polymerization kinetics.
-
Improved Thermal Stability: The rigid aromatic core, combined with the methyl substituents, may lead to polymers with higher glass transition temperatures and improved thermal stability.
-
Unique Polymer Architectures: The ortho-diol configuration allows for the synthesis of polymers with specific stereochemistry and the potential for post-polymerization modification.
Conclusion
This guide has provided a comprehensive framework for the systematic benchmarking of this compound against its key commercial alternatives. The proposed experimental protocols, grounded in established ASTM standards, will enable researchers and material scientists to generate the robust, comparative data needed to fully assess the potential of this promising aromatic diol. The unique substitution pattern of this compound suggests the potential for developing novel polymers with enhanced properties. The data generated from these studies will be invaluable in guiding the selection of building blocks for the next generation of high-performance materials.
References
- 1. US5508373A - Curing agents for epoxy resins based on 1,2-diaminocyclohexane - Google Patents [patents.google.com]
- 2. industrialphysics.com [industrialphysics.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. selectscience.net [selectscience.net]
- 6. zwickroell.com [zwickroell.com]
- 7. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 10. store.astm.org [store.astm.org]
- 11. industrialphysics.com [industrialphysics.com]
- 12. Modelling the properties of a difunctional epoxy resin cured with aromatic diamine isomers - White Rose Research Online [eprints.whiterose.ac.uk]
- 13. namsa.com [namsa.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. WO2016064696A1 - Polyethers derived from benzene dimethanol - Google Patents [patents.google.com]
- 17. ace-laboratories.com [ace-laboratories.com]
- 18. benchchem.com [benchchem.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. ASTM D638 Testing for Tensile Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 21. victortestingmachine.com [victortestingmachine.com]
- 22. zwickroell.com [zwickroell.com]
- 23. boundengineering.com [boundengineering.com]
- 24. ASTM D790 Flexural Properties Test for Plastics [testronixinstruments.com]
- 25. Flexural Strength Testing of Plastics [matweb.com]
- 26. zwickroell.com [zwickroell.com]
- 27. smithers.com [smithers.com]
Safety Operating Guide
Proper Disposal of 4,5-Dimethylbenzene-1,2-dimethanol: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4,5-Dimethylbenzene-1,2-dimethanol, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined below are grounded in established safety standards and best practices for chemical waste management.
Hazard Assessment and Classification
This compound is an aromatic diol. Aromatic compounds and alcohols can present various hazards. For instance, related compounds like 4,5-Dimethyl-o-phenylenediamine are classified as toxic if swallowed and can cause skin and eye irritation.[1][2] Therefore, it is prudent to handle this compound as a hazardous substance.
Inferred Hazards:
-
May be harmful if swallowed, inhaled, or in contact with skin.[3]
Based on these potential hazards, this compound waste must be classified as hazardous chemical waste .[7][8]
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment.[9] Before handling this compound for disposal, all personnel must be equipped with the following:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.
-
Safety goggles: To protect against splashes.
-
Laboratory coat: To prevent contamination of personal clothing.
All handling of the chemical waste should be performed within a certified chemical fume hood to minimize inhalation exposure.[9][10]
Waste Segregation and Collection
Proper segregation of chemical waste is a critical step to prevent dangerous reactions.[8][11]
Step-by-Step Collection Protocol:
-
Designated Waste Container: Use a dedicated, leak-proof container made of a material compatible with aromatic alcohols (e.g., high-density polyethylene or glass).[11] The container must be in good condition with a secure, tight-fitting lid.[7][12]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[12][13] The date of initial waste accumulation should also be recorded on the label.[14]
-
Segregation: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, which are incompatible.[1]
-
Container Filling: Do not overfill the waste container. A general rule is to fill it to no more than 90% of its capacity to allow for expansion.[15]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[7][12]
Storage of Chemical Waste
The temporary storage of hazardous waste within the laboratory is subject to strict regulations to ensure safety and prevent environmental contamination.
-
Satellite Accumulation Area (SAA): The designated waste container should be stored in a designated SAA, which is at or near the point of generation and under the control of the operator.[14][16][17]
-
Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks or spills.[12]
-
Storage Conditions: The SAA should be in a well-ventilated area, away from sources of ignition and incompatible chemicals.[10]
Disposal Procedure
Disposal of hazardous chemical waste is a regulated process that must be handled by licensed professionals.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the management and disposal of hazardous waste.[18] Contact them to schedule a pickup for your properly labeled and stored container of this compound waste.
-
Prohibited Disposal Methods:
-
NEVER dispose of this compound down the drain.[17][19] This can lead to environmental contamination and damage to the plumbing infrastructure.
-
NEVER dispose of this chemical in the regular trash.[12] This is a violation of environmental regulations and poses a risk to sanitation workers.
-
NEVER allow the chemical to evaporate in a fume hood as a means of disposal.[12]
-
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and EHS.
-
If the spill is small and you are trained to do so, use an appropriate absorbent material (e.g., chemical spill pillows or pads) to contain the spill.
-
Collect the contaminated absorbent material and place it in a labeled hazardous waste container.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Waste Classification | Hazardous Chemical Waste | [7],[8] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Waste Container Capacity | Fill to no more than 90% | [15] |
| SAA Waste Limit | Up to 55 gallons (or 1 quart of acutely hazardous waste) | [16] |
| Emergency Eye Wash | Minimum 15 minutes | [2] |
| Emergency Skin Flush | Minimum 15 minutes | [2] |
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 60070-05-5 [amp.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pfw.edu [pfw.edu]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. ipgsf.com [ipgsf.com]
- 10. p2infohouse.org [p2infohouse.org]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. ethz.ch [ethz.ch]
- 16. epa.gov [epa.gov]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. benchchem.com [benchchem.com]
- 19. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
A Researcher's Guide to the Safe Handling of 4,5-Dimethylbenzene-1,2-dimethanol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4,5-Dimethylbenzene-1,2-dimethanol. As a senior application scientist, my aim is to synthesize technical accuracy with field-proven insights to ensure your work is not only groundbreaking but also fundamentally safe. The following protocols are designed to be a self-validating system, grounded in authoritative sources, to build a foundation of trust and expertise in your laboratory practices.
Understanding the Hazard: A Proactive Approach to Safety
These hazards include the potential for:
-
Skin Irritation and Allergic Reactions: Aromatic compounds can be irritants and sensitizers.[1][2][3]
-
Serious Eye Irritation: Direct contact with the eyes can cause significant damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1][2][3]
-
Harm if Swallowed or Inhaled: Systemic toxic effects are possible following ingestion or significant inhalation.[4]
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is imperative.
Your Shield: Personal Protective Equipment (PPE) Protocol
The selection of PPE is your first and most critical line of defense. The following recommendations are based on a conservative assessment of the risks associated with handling aromatic diols.
Eye and Face Protection: A Non-Negotiable
Direct ocular exposure to chemicals like this compound can have severe consequences.
-
Minimum Requirement: At all times, wear chemical safety goggles with side-shields.
-
Splash Hazard: When there is a risk of splashing—for instance, when transferring solutions or during vigorous mixing—a face shield must be worn in addition to safety goggles.[5][6][7]
Skin and Body Protection: An Impermeable Barrier
Your skin is a primary route of exposure. Therefore, appropriate protective garments are essential.
-
Gloves: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable initial choice, but it is crucial to consult the manufacturer's glove compatibility charts for the specific solvents you are using in conjunction with the compound.[1][2][3][8][9] Always double-glove if the risk of exposure is high or when handling concentrated solutions.
-
Lab Coat: A buttoned lab coat should be worn at all times to protect your skin and personal clothing.
-
Full-Body Coverage: For larger scale operations or situations with a high risk of splashing, consider impervious clothing or a chemical-resistant apron.[2][3][8][9][10]
Respiratory Protection: Guarding Your Inhalation Pathway
Given that this compound is a solid powder, the generation of dust during handling is a primary concern.
-
Well-Ventilated Area: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][8][9]
-
Respiratory Mask: If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator is required. A dust mask (e.g., N95) may be sufficient for low-energy transfers of small quantities, but a respirator with organic vapor cartridges would provide more comprehensive protection.[5][6][7][8][9][10]
Table 1: Summary of Recommended Personal Protective Equipment
| Protection Type | Minimum Requirement | Enhanced Precaution (e.g., Splash Hazard) |
| Eye/Face | Chemical safety goggles with side-shields | Face shield worn over safety goggles |
| Hand | Nitrile gloves | Double-gloving; consult manufacturer's data for specific solvents |
| Body | Lab coat | Chemical-resistant apron or impervious clothing |
| Respiratory | Handle in a chemical fume hood | NIOSH-approved respirator with appropriate cartridges |
Operational Plan: From Benchtop to Disposal
A seamless and safe workflow requires a clear plan for every stage of handling.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including waste containers, readily accessible.
-
Donning PPE: Put on your lab coat, followed by safety goggles, and then your gloves. If respiratory protection is needed, ensure it is properly fitted before you begin.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize dust inhalation. Use a spatula for transfers and avoid creating airborne dust.
-
Dissolution: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate your work surface.
-
Doffing PPE: Remove your PPE in the reverse order you put it on: gloves first, then your lab coat, and finally your safety goggles. Wash your hands thoroughly with soap and water after removing your gloves.
Disposal Plan: A Responsible Conclusion
Proper disposal is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, used gloves) should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not pour any amount down the drain.[1][9][11]
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Approved Disposal: All hazardous waste must be disposed of through an approved waste disposal plant.[1][8][9]
Visualization of Safety Protocols
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound | 60070-05-5 [amp.chemicalbook.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. soltexinc.com [soltexinc.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
